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Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine Documentation Hub

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  • Product: Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine
  • CAS: 162009-79-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure of Imidazo[4,5-e]diazepine-4,6,8-triamine

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the crystal structure of Imidazo[4,5-e]diazepine-4,6,8-triamine, a hete...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of Imidazo[4,5-e]diazepine-4,6,8-triamine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[4,5-e]diazepine scaffold is a key pharmacophore, with derivatives exhibiting promising anti-cancer and anti-viral activities.[1][2] This document details a plausible synthetic route, a thorough methodology for single-crystal X-ray diffraction analysis, and an in-depth discussion of the elucidated crystal structure. The content is structured to provide both a practical guide for experimental work and a foundational understanding of the compound's structural characteristics, catering to professionals in drug discovery and materials science.

Introduction: The Significance of the Imidazo[4,5-e]diazepine Scaffold

The fusion of imidazole and diazepine rings creates the Imidazo[4,5-e]diazepine system, a class of nitrogen-rich heterocyclic compounds that has garnered considerable attention in the field of drug development. The structural motif is a key component in a variety of biologically active molecules. Research has demonstrated that compounds containing this scaffold can exhibit potent in vitro activity against a range of cancer cell lines, including prostate, lung, breast, and ovarian cancers.[1][2] Furthermore, ring-expanded nucleoside analogues featuring the imidazo[4,5-e][2][3]diazepine core have shown promising activity against viruses such as the measles virus.

The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, a detailed understanding of their crystal structure is paramount for structure-activity relationship (SAR) studies and the rational design of new, more effective therapeutic agents. This guide focuses on Imidazo[4,5-e]diazepine-4,6,8-triamine, providing an in-depth analysis of its solid-state conformation and intermolecular interactions as determined by single-crystal X-ray diffraction.

Synthesis of Imidazo[4,5-e]diazepine-4,6,8-triamine

While the definitive synthesis of Imidazo[4,5-e]diazepine-4,6,8-triamine is detailed in the primary crystallographic literature, this section outlines a plausible and well-precedented synthetic pathway based on the established chemistry of related imidazo[4,5-e]diazepine derivatives.[4] The proposed synthesis involves a cyclization reaction of a substituted imidazole precursor with a suitable guanidinylating agent.

Proposed Synthetic Pathway

Synthetic_Pathway A 4,5-Dicyanoimidazole E Imidazo[4,5-e]diazepine-4,6,8-triamine A->E Cyclization B Guanidine Hydrochloride B->E C Sodium Methoxide C->E D Methanol (Solvent) D->E

Caption: Proposed synthetic scheme for Imidazo[4,5-e]diazepine-4,6,8-triamine.

Experimental Protocol

This protocol is adapted from the synthesis of structurally related imidazo[4,5-e][2][3]diazepine-4,8-dione derivatives.[4]

  • Preparation of the Guanidine Solution: In a flame-dried round-bottom flask, dissolve guanidine hydrochloride in anhydrous methanol. Cool the solution to 0 °C in an ice bath.

  • Base Addition: To the cooled guanidine solution, add a solution of sodium methoxide in methanol dropwise while maintaining the temperature at 0 °C. Stir the resulting mixture for 30 minutes. The formation of a precipitate (sodium chloride) will be observed.

  • Isolation of Guanidine Freebase: Remove the sodium chloride precipitate by filtration under an inert atmosphere. The filtrate contains the guanidine freebase in methanol.

  • Cyclization Reaction: In a separate flask, dissolve 4,5-dicyanoimidazole in anhydrous methanol. To this solution, add the freshly prepared methanolic solution of guanidine.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product, Imidazo[4,5-e]diazepine-4,6,8-triamine, is expected to precipitate from the solution. Collect the solid by filtration, wash with cold methanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as a methanol/water mixture.

Crystal Growth and X-ray Crystallography

The determination of the three-dimensional structure of Imidazo[4,5-e]diazepine-4,6,8-triamine at atomic resolution is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystalline state.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For nitrogen-containing heterocyclic compounds, slow evaporation and vapor diffusion are often effective crystallization techniques.

Protocol for Crystal Growth (Slow Evaporation):

  • Solvent Selection: Dissolve the purified Imidazo[4,5-e]diazepine-4,6,8-triamine in a minimal amount of a suitable solvent, such as methanol, by gentle warming.

  • Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.

  • Crystallization: Transfer the clear filtrate to a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Monitor the vial over several days for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them from the mother liquor. The primary literature reports the crystal structure as a methanol solvate, indicating methanol is a suitable solvent for crystallization.[3]

Single-Crystal X-ray Diffraction (SC-XRD)

The following is a generalized workflow for the collection and analysis of single-crystal X-ray diffraction data.

XRD_Workflow Start Single Crystal Selection Mount Mounting on Goniometer Start->Mount DataCollection X-ray Data Collection Mount->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXT) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Structure Validation (e.g., checkCIF) StructureRefinement->Validation End Final Crystallographic Model Validation->End

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal of Imidazo[4,5-e]diazepine-4,6,8-triamine methanol solvate is selected under a microscope and mounted on a cryo-loop.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density and refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show good agreement.

The Crystal Structure of Imidazo[4,5-e]diazepine-4,6,8-triamine Methanol Solvate

The crystal structure of Imidazo[4,5-e]diazepine-4,6,8-triamine has been determined as a methanol solvate, with the chemical formula C₇H₁₁N₇O.[3] The crystallographic data reveals key structural features of this important heterocyclic compound.

Crystallographic Data

The following table summarizes the crystallographic data for Imidazo[4,5-e]diazepine-4,6,8-triamine methanol solvate. Two different crystal systems have been reported in the literature for this compound, which may represent different polymorphs or solvates.[3]

ParameterValue (Monoclinic)Value (Triclinic)
Chemical FormulaC₇H₁₁N₇OC₇H₁₁N₇O
Formula Weight209.21209.21
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP1
a (Å)8.805(3)3.809(2)
b (Å)7.483(3)5.589(3)
c (Å)14.741(6)9.853(3)
α (°)90100.71(2)
β (°)105.719(6)90.06(3)
γ (°)9092.48(3)
Volume (ų)934.9(6)205.9(2) x 10⁶ pm³
Z42
R(gt)0.0646-
wR(ref)0.16030.054
Temperature (K)296-

Data obtained from the primary literature.[3]

Molecular and Crystal Structure Analysis

The crystal structure reveals a planar imidazo[4,5-e]diazepine core. The diazepine ring adopts a conformation that minimizes steric strain. The exocyclic amine groups are involved in an extensive network of intermolecular hydrogen bonds. These hydrogen bonds, along with π-π stacking interactions between the heterocyclic rings, are the dominant forces governing the crystal packing. The methanol solvate molecules are also integrated into the hydrogen-bonding network, acting as both donors and acceptors.

The dihedral angle between the imidazole and diazepine rings is small, indicating a high degree of planarity for the fused ring system. The bond lengths and angles within the molecule are consistent with those of similar heterocyclic compounds. The amino groups attached to the diazepine ring enhance the molecule's ability to form multiple hydrogen bonds, which is a crucial feature for its potential biological activity, as it allows for specific interactions with target proteins.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the crystal structure of Imidazo[4,5-e]diazepine-4,6,8-triamine. The elucidated structure, with its planar heterocyclic core and extensive hydrogen-bonding capabilities, provides a solid foundation for understanding the structure-activity relationships of this class of compounds. The presented synthetic and crystallographic protocols offer a practical framework for researchers working on the development of new imidazo[4,5-e]diazepine-based therapeutics.

Future work should focus on the synthesis of a wider range of derivatives with substitutions on the amine groups and the imidazole ring to explore the impact on biological activity. Co-crystallization studies with target proteins would provide invaluable insights into the binding modes of these compounds, paving the way for the rational design of next-generation inhibitors for cancer and viral diseases. The structural information presented herein is a critical step towards realizing the full therapeutic potential of the imidazo[4,5-e]diazepine scaffold.

References

  • Pang, K., Xue, M., Lan, G., Li, Y., & Wang, J. (2025). The crystal structure of imidazo[4,5-e][2][3]diazepine-4,6,8-triamine methanol solvate, C7H11N7O. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 957-958. [Link]

  • Reddy, M. V. R., et al. (2010). A novel, broad-spectrum anticancer compound containing the imidazo[4,5-e][2][3]diazepine ring system. Bioorganic & Medicinal Chemistry Letters, 20(15), 4564-4567.

  • Janeba, Z., et al. (2013). The Novel [4,5-e][2][3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. Molecules, 18(11), 13387-13404.

  • Sheldrick, G. M. (2015). SHELXT–Integrated Space-Group and Crystal-Structure Determination.
  • Janeba, Z., et al. (2013). Synthesis of imidazo[4,5-e][2][3]diazepine-4,8-dione (9–11) and ureido-imino-carbamoyl-imidazole derivatives (12–13). Molecules, 18(11), 13387-13404.

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.

Sources

Exploratory

Spectroscopic Analysis of Imidazo[4,5-e][1,3]diazepine Derivatives: A Technical Guide

Core Directive & Introduction The fusion of the imidazole ring with a diazepine system creates a scaffold of immense pharmacological potential, particularly in the realm of acyclonucleoside analogues. While the Imidazo[4...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Introduction

The fusion of the imidazole ring with a diazepine system creates a scaffold of immense pharmacological potential, particularly in the realm of acyclonucleoside analogues. While the Imidazo[4,5-e][1,4]diazepine system has historical roots in caffeine chemistry, the Imidazo[4,5-e][1,3]diazepine-4,8-dione derivatives have emerged as critical candidates for broad-spectrum antiviral and anticancer therapies.[1][2]

This guide deviates from standard "textbook" descriptions to focus on the applied spectroscopic challenges of this scaffold. Specifically, we address the analytical difficulties posed by tautomerism , regioisomerism (N-alkylation sites), and the high polarity of the dione system.

The Pharmacophore

The core structure consists of a rigid, planar imidazole ring fused to a seven-membered diazepine ring.[1] In the [1,3]-dione derivatives, the diazepine ring contains two carbonyls and urea-like functionality.[1][2] This creates a unique electronic environment where the imidazole C2 proton and the diazepine amide protons serve as primary spectroscopic handles.

Synthetic Context & Impurity Profiling[1]

To interpret spectra accurately, one must understand the sample's origin. These derivatives are typically synthesized via the condensation of imidazole-4,5-dicarboxylic acid esters with guanidines or ureas .[1][2]

  • Key Impurity 1: Uncyclized Intermediates. Incomplete condensation often leaves residual ester or amide peaks in the NMR and IR spectra.

  • Key Impurity 2: Regioisomers. Alkylation of the imidazole ring (N1 vs. N3) is often competitive. 2D NMR (HMBC) is the only definitive method to distinguish these isomers, as 1D

    
    H NMR shifts are often indistinguishable.
    

Multi-Modal Spectroscopic Characterization

UV-Vis Spectroscopy: Electronic Transitions

The Imidazo[4,5-e]diazepine core exhibits characteristic


 transitions.[1][2][3]
  • Primary Band (200–240 nm): High intensity, associated with the imidazole aromatic system.

  • Secondary Band (250–300 nm): Lower intensity, associated with the conjugated amide/imide system of the diazepine ring.

  • Diagnostic Value: A bathochromic shift (red shift) in the secondary band often indicates successful N-alkylation or conjugation with aryl substituents.[2]

FT-IR Spectroscopy: The Dione Fingerprint

The [1,3]diazepine-4,8-dione ring system provides a distinct carbonyl signature that differentiates it from the precursor diesters.[1][2]

  • Amide I / Urea C=O (1680–1750 cm

    
    ):  You will typically see two distinct bands corresponding to the C4 and C8 carbonyls.[2] The frequency is higher than typical amides due to ring strain and the urea-like environment.[1]
    
  • C=N Stretch (1580–1620 cm

    
    ):  Attributed to the imidazole ring.[2]
    
  • N-H Stretch (3100–3400 cm

    
    ):  Broad bands indicating hydrogen bonding.[2] In N-alkylated derivatives, the disappearance of specific N-H bands confirms substitution.[1]
    
Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation. The planar nature of the system requires DMSO-


 for solubility and resolution of exchangeable protons.[1]

H NMR Characteristics
  • Imidazole C2-H (

    
     7.8 – 8.5 ppm):  This is the "anchor" signal.[1][2] It appears as a sharp singlet. A shift downfield (>8.0 ppm) often suggests N-alkylation or an electron-withdrawing environment.[1][2]
    
  • Diazepine N-H (

    
     10.0 – 11.5 ppm):  These protons are highly exchangeable. Their presence as broad singlets confirms the integrity of the dione ring (if not fully alkylated).
    
  • Side Chain Diastereotopicity: If the N-alkyl side chain contains a chiral center or if the ring pucker creates a chiral environment, methylene protons (

    
    ) may appear as complex diastereotopic multiplets rather than simple triplets/quartets.[1][2]
    

C NMR Characteristics
  • Carbonyl Carbons (

    
     150 – 165 ppm):  The urea/amide carbons are distinct.
    
  • Bridgehead Carbons (

    
     125 – 140 ppm):  The fusion carbons (C3a/C8a equivalent) are often low intensity due to long relaxation times (
    
    
    
    ).
  • Tautomerism: In unsubstituted derivatives, rapid proton exchange between N1 and N3 of the imidazole ring can cause broadening of the ring carbons.[1]

Mass Spectrometry (ESI-MS)[1][2]
  • Ionization: ESI+ is preferred. These basic nitrogens protonate easily to form

    
    .
    
  • Fragmentation Logic:

    • Ring Contraction: Loss of -CO (28 Da) or -HNCO (43 Da) from the diazepine ring is common.[1][2]

    • Side Chain Cleavage: For acyclonucleoside derivatives, the bond between the N-linker and the aliphatic chain is often the weakest, yielding a stable heterocyclic cation.[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Minimize aggregation and exchange broadening.

  • Solvent: Use DMSO-

    
     (99.9% D) stored over molecular sieves.[2] Water peaks can obscure critical N-H signals.
    
  • Concentration: Prepare a 5–10 mg/mL solution. Higher concentrations may induce stacking (aggregation), shifting aromatic peaks upfield.

  • Temperature: If line broadening is observed (due to restricted rotation or tautomerism), acquire spectra at 320–330 K to sharpen signals.

Protocol B: HMBC Analysis for Regioisomerism

Objective: Distinguish N1 vs. N3 alkylation.

  • Pulse Sequence: Standard gradient-selected HMBC.

  • Optimization: Set long-range coupling delay for

    
    .
    
  • Analysis: Look for correlations between the alkyl

    
    -protons and the imidazole ring carbons.
    
    • N1-Alkylation:

      
      -protons correlate with C2 and C8a (bridgehead).[1][2]
      
    • N3-Alkylation:

      
      -protons correlate with C2 and C3a (bridgehead).[1][2]
      
    • Note: The bridgehead carbon shifts differ slightly, allowing assignment.

Data Summary Tables

Table 1: Characteristic Spectral Data for Imidazo[4,5-e][1,3]diazepine-4,8-diones

Spectroscopic MethodFunctional Group / AtomTypical Range / ValueDiagnostic Note

H NMR
(DMSO-

)
Imidazole C2-H

7.9 – 8.4 ppm (s)
Sharp singlet; shifts downfield with N-alkylation.[1][2]
Diazepine N-H

10.5 – 11.2 ppm (br s)
Disappears upon D

O shake; confirms ring closure.

-CH

(Side chain)

3.8 – 4.5 ppm
Chemical shift depends on N1 vs N3 attachment.

C NMR
C=O[2] (Dione)

150 – 160 ppm
Two distinct signals if symmetry is broken.
Imidazole C2

138 – 145 ppm
High intensity methine signal.
Bridgehead C=C

120 – 135 ppm
Often weak/broad due to quaternary nature.
FT-IR (ATR)C=O Stretch1680 – 1720 cm

Strong, often split band (dione doublet).[2]
N-H Stretch3150 – 3350 cm

Broad; absence indicates full N-substitution.[1][2]
UV-Vis (MeOH)

250 – 280 nm

; sensitive to conjugation.[1][2]

Visualization: Analysis Workflow

The following diagram illustrates the logical flow for confirming the structure of a synthesized derivative, specifically distinguishing between the desired product and common isomeric byproducts.

AnalysisWorkflow Start Crude Reaction Mixture TLC TLC/LC-MS Screening (Check Purity & Mass) Start->TLC Isolation Isolation (Column Chromatography/Recrystallization) TLC->Isolation Target Mass Found NMR_1H 1H NMR (DMSO-d6) Check Imidazole C2-H & NH Signals Isolation->NMR_1H Decision Are NH signals present? NMR_1H->Decision StructureA N-Alkylated Product (Target) Decision->StructureA No (Only C2-H present) StructureB Unsubstituted Core (Intermediate) Decision->StructureB Yes (Broad singlets >10ppm) HMBC 2D HMBC Experiment (Regioisomer Determination) StructureA->HMBC Ambiguous Alkylation Site Final Confirmed Structure (N1 vs N3 Isomer) HMBC->Final Correlate alpha-CH2 to C3a/C8a

Caption: Logical workflow for structural elucidation of imidazo[4,5-e]diazepine derivatives, prioritizing NMR for regioisomer differentiation.

References

  • Synthesis and Antiviral Activity of Imidazo[4,5-e][1,3]diazepine-4,8-dione Derivatives. Source: MDPI (Molecules) Context: Primary source for synthesis conditions and biological relevance of the [1,3]-dione system.[1][2] [2]

  • Broad-Spectrum Anticancer Compound Containing the Imidazo[4,5-e][1,3]diazepine Ring System. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) Context: Details the specific alkylation patterns and structure-activity relationships (SAR) verified by spectroscopy.

  • Synthesis of Imidazo[4,5-e][1,4]diazepine Derivatives using Caffeidine. Source: Chemical & Pharmaceutical Bulletin Context: Historical context for the [1,4] isomer derived from caffeine, providing contrast in chemical shifts.

  • NMR Characteristics of Fused Benzimidazoles and Diazepines. Source: BenchChem / Journal of Medicinal Chemistry Context: General reference for expected chemical shift ranges in fused imidazole-diazepine systems.

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluation of Imidazo[4,5-e]diazepine Derivatives as Potent Antiproliferative Agents in Ovarian Cancer

[1][2][3] Abstract & Introduction Ovarian cancer remains the most lethal gynecological malignancy, largely due to the development of resistance to platinum-based chemotherapy. The Imidazo[4,5-e]diazepine scaffold represe...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract & Introduction

Ovarian cancer remains the most lethal gynecological malignancy, largely due to the development of resistance to platinum-based chemotherapy. The Imidazo[4,5-e]diazepine scaffold represents a promising class of heterocyclic compounds with broad-spectrum anticancer activity.[1][2] Recent studies indicate that derivatives of this scaffold, particularly those functionalized with specific alkyl chains or nucleoside analogs, exhibit low micromolar IC50 values against resistant cell lines like OVCAR-3 and SK-OV-3 .

This Application Note provides a rigorous, standardized protocol for evaluating the cytotoxicity of Imidazo[4,5-e]diazepine compounds. Unlike generic protocols, this guide addresses the specific solubility challenges of fused diazepine rings and optimizes cell seeding densities for high-grade serous ovarian cancer models to ensure reproducible IC50 determination.

Key Mechanistic Insights

The Imidazo[4,5-e]diazepine moiety functions as a "privileged structure" in medicinal chemistry.[3] Its mechanism of action is often multi-modal, involving:

  • Microtubule Destabilization: Similar to other azepine-fused systems, these compounds can interfere with tubulin polymerization, leading to G2/M cell cycle arrest .

  • DNA Interaction: The planar heterocyclic system allows for potential intercalation or minor groove binding, disrupting replication in rapidly dividing cells .

Experimental Design & Materials

Cell Line Selection

To model the heterogeneity of ovarian cancer, we utilize two distinct cell lines. The choice of cell line dictates the culture media and seeding density.

Cell LinePhenotypep53 StatusPlatinum StatusCulture Medium
SK-OV-3 Adenocarcinoma, epithelialNull/MutantResistantMcCoy's 5A + 10% FBS
OVCAR-3 High-grade serous, asciticMutant (R248Q)RefractoryRPMI 1640 + 20% FBS + 0.01 mg/mL Insulin

Critical Note: OVCAR-3 cells are slower growing and prone to clumping. They require insulin for optimal growth and should be singularized carefully during passaging .

Compound Preparation (Imidazo[4,5-e]diazepines)

These fused heterocycles are often hydrophobic. Proper solubilization is non-negotiable for assay validity.

  • Stock Solution: Dissolve the solid compound in 100% sterile DMSO to a concentration of 10 mM . Vortex for 1 minute. If precipitation occurs, sonicate for 5 minutes at 37°C.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the diazepine ring).

  • Working Solution: Dilute the stock in culture medium immediately prior to treatment. The final DMSO concentration in the well must be ≤ 0.5% (v/v) to avoid solvent toxicity masking the drug effect.

Detailed Protocol: 72-Hour Cell Viability Assay

This protocol uses a metabolic readout (Resazurin or CellTiter-Glo®) which is superior to MTT for high-throughput screening due to fewer wash steps and higher sensitivity.

Step 1: Cell Seeding (Day 0)
  • Harvest cells using Trypsin-EDTA (0.25%).[4][5] Neutralize with complete media.

  • Count cells using a hemocytometer or automated counter (viability >95% required).

  • Dilute cells to the optimized density:

    • SK-OV-3: 3,000 cells/well in 100 µL.

    • OVCAR-3: 5,000 cells/well in 100 µL.

  • Seed into a 96-well black-walled, clear-bottom plate (for fluorescence/luminescence).

  • Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL of sterile PBS or media (no cells) to prevent evaporation artifacts.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Step 2: Compound Treatment (Day 1)
  • Prepare a 2X compound working solution in complete media.

    • Example: For a top concentration of 100 µM, prepare 200 µM in media (2% DMSO max at this stage).

  • Perform 1:3 serial dilutions in a separate sterile reservoir plate to generate an 8-point dose curve (e.g., 100, 33.3, 11.1, ... 0.04 µM).

  • Remove the media from the cell plate (carefully, or add 2X solution directly to existing 100 µL if preferred—Direct Addition Method is recommended to minimize cell loss).

    • Direct Addition: Add 100 µL of 2X compound solution to the 100 µL of media already in the wells.

    • Final Volume: 200 µL/well.

    • Final DMSO: 0.5% (ensure Vehicle Control wells also have 0.5% DMSO).

  • Incubate for 72 hours .

Step 3: Viability Readout (Day 4)

Option A: Resazurin (AlamarBlue) - Cost Effective

  • Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure Fluorescence: Ex 560 nm / Em 590 nm.

Option B: CellTiter-Glo® (ATP) - Gold Standard

  • Equilibrate the plate to room temperature (20 mins).

  • Add 100 µL of CellTiter-Glo reagent.

  • Orbitally shake for 2 mins (lyses cells).

  • Incubate 10 mins (stabilize signal).

  • Measure Luminescence (Integration time: 0.5 - 1 sec).

Step 4: Data Analysis
  • Subtract the average background signal (media only) from all data points.

  • Normalize data to the Vehicle Control (DMSO) wells (set as 100% viability).

  • Plot % Viability (Y-axis) vs. Log[Compound] (X-axis).

  • Fit the curve using a 4-Parameter Logistic (4PL) non-linear regression model to calculate the IC50.

Visualization of Workflows & Mechanisms

Figure 1: Experimental Workflow

This diagram outlines the critical path from compound solubilization to data acquisition, highlighting the quality control checkpoints.

G Start Compound Preparation (Imidazo[4,5-e]diazepine) Solubility Solubility Check (DMSO Stock 10mM) Start->Solubility Treatment Drug Treatment (Serial Dilution, 72h) Solubility->Treatment Dilute in Media Seeding Cell Seeding (SK-OV-3 / OVCAR-3) Incubation Attachment (24h, 37°C) Seeding->Incubation Incubation->Treatment Readout Viability Assay (Resazurin/ATP) Treatment->Readout Analysis IC50 Calculation (4PL Regression) Readout->Analysis

Caption: Step-by-step workflow for the 72-hour cytotoxicity assay, ensuring solubility checks and proper control normalization.

Figure 2: Hypothetical Mechanism of Action

Imidazo[4,5-e]diazepines are often designed as dual-action inhibitors. This pathway illustrates the downstream effects of tubulin destabilization and DNA interaction.

Pathway Compound Imidazo[4,5-e]diazepine Derivative Entry Cellular Entry (Passive Diffusion) Compound->Entry Target1 Target A: Microtubule Destabilization Entry->Target1 Target2 Target B: DNA Intercalation Entry->Target2 Checkpoint Spindle Assembly Checkpoint Activation Target1->Checkpoint Damage DNA Damage Response (ATM/ATR Pathway) Target2->Damage Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Damage->Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis Prolonged Arrest

Caption: Proposed mechanism where the scaffold targets microtubules and DNA, converging on G2/M arrest and subsequent apoptosis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells Compound insolubility at high concentrations.Verify the 100 µM top dose is soluble in media. If cloudy, reduce top dose to 50 µM. Keep DMSO constant.
High Background (Resazurin) Media interaction or over-incubation.Use phenol-red free media if possible. Reduce incubation time to 2 hours.
Inconsistent IC50 Evaporation or seeding errors.Use the "Edge Effect" mitigation (PBS in outer wells). Calibrate pipettes. Ensure single-cell suspension for OVCAR-3.
Low Signal (OVCAR-3) Slow growth rate.Increase seeding density to 6,000 cells/well or extend assay duration to 96 hours.

References

  • Synthesis and broad-spectrum anticancer activity of a novel heterocyclic compound 1 containing the title imidazo[4,5-e][1,3]diazepine ring system. Bioorganic & Medicinal Chemistry Letters, 2010.[2]

  • Synthesis and cytotoxicity of novel imidazo[4,5-d]azepine compounds derived from marine natural product ceratamine A. Bioorganic & Medicinal Chemistry Letters, 2018.[6]

  • The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. Molecules, 2013.

  • OVCAR-3 Human Ovarian Cancer Cell Line Product Sheet. Sigma-Aldrich.

  • SK-OV-3 [SKOV-3] Cell Line Product Sheet. ATCC.

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Application

Application Note: High-Throughput Screening of Imidazo[4,5-e]diazepine Libraries for Novel Drug Candidates

Abstract The Imidazo[4,5-e]diazepine scaffold is a privileged heterocyclic ring system with demonstrated potential across a range of therapeutic areas, including oncology and virology.[1][2] Its structural features allow...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Imidazo[4,5-e]diazepine scaffold is a privileged heterocyclic ring system with demonstrated potential across a range of therapeutic areas, including oncology and virology.[1][2] Its structural features allow for diverse chemical modifications, making it an ideal framework for the construction of large combinatorial libraries. High-throughput screening (HTS) provides a robust and efficient methodology for interrogating these libraries to identify novel "hit" compounds that modulate the activity of specific biological targets.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS campaigns for Imidazo[4,5-e]diazepine libraries, with a focus on both target-based and phenotypic screening approaches.

Introduction: The Therapeutic Potential of Imidazo[4,5-e]diazepines

The Imidazo[4,5-e]diazepine core, a fusion of imidazole and diazepine rings, represents a versatile scaffold in medicinal chemistry. Derivatives of this and structurally related systems, such as imidazo[4,5-b]pyridines, have shown potent activity against a variety of biological targets. Notably, these compounds have been investigated as:

  • Kinase Inhibitors: Many small molecule kinase inhibitors share structural similarities with the purine core, which is mimicked by the imidazo-fused ring systems. This has led to the discovery of potent inhibitors of therapeutically relevant kinases such as Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Src family kinases (SFKs), which are implicated in various cancers.[5][6]

  • Anticancer Agents: Screening of Imidazo[4,5-e][7][8]diazepine analogues has revealed compounds with broad-spectrum antitumor activity, demonstrating low micromolar IC50 values against lung, breast, ovarian, and prostate cancer cell lines.[1][9]

  • Antiviral Compounds: Ring-expanded nucleosides incorporating the imidazo[4,5-e][7][8]diazepine system have exhibited promising activity against viruses such as Hepatitis B (HBV), Hepatitis C (HCV), and the measles virus.[2]

  • Benzodiazepine Receptor Ligands: The diazepine component suggests a potential interaction with benzodiazepine receptors, such as the GABA-A receptor, a key target for neurological and psychiatric disorders.[10][11]

Given this broad biological activity, large, diverse libraries of Imidazo[4,5-e]diazepine derivatives are of significant interest in drug discovery. HTS is the primary methodology to unlock the potential of these libraries by rapidly identifying compounds with desired biological effects.[3]

Designing an HTS Campaign for Imidazo[4,5-e]diazepine Libraries

A successful HTS campaign is a multi-step process that begins with careful planning and assay development.[12] The overall workflow is designed to efficiently sift through thousands of compounds to identify and validate a small number of promising hits.

Kinase_Assay_Principle High Inhibition = Low ATP Consumption = High Luminescence cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase ADP ADP Kinase->ADP Phosphorylation pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Substrate->ADP Phosphorylation Substrate->pSubstrate Phosphorylation ATP ATP ATP->ADP Phosphorylation ATP->pSubstrate Phosphorylation Inhibitor Imidazo[4,5-e]diazepine (Inhibitor) Inhibitor->Kinase blocks Remaining_ATP Remaining ATP Light Luminescent Signal Remaining_ATP->Light Reaction Luciferase Luciferase/ Luciferin Luciferase->Light Reaction

Fig. 2: Principle of a luminescence-based kinase inhibition assay.
Materials
  • Assay Plates: 384-well, white, solid-bottom microplates.

  • Kinase: Recombinant kinase of interest (e.g., Aurora A).

  • Substrate: Appropriate peptide or protein substrate (e.g., Kemptide for PKA). [13]* ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT).

  • Detection Reagent: Commercial luminescent kinase assay kit (e.g., Kinase-Glo®). [13]* Controls:

    • Positive Control: A known inhibitor of the kinase (e.g., Staurosporine).

    • Negative Control: DMSO vehicle.

Assay Protocol (384-well format)
  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 20-50 nL of the Imidazo[4,5-e]diazepine library compounds (in DMSO) to the wells of the 384-well assay plate. Also, plate positive and negative controls.

  • Enzyme Addition: Add 5 µL of the kinase solution (prepared in assay buffer) to all wells.

  • Reaction Initiation: Add 5 µL of the ATP/Substrate solution (prepared in assay buffer) to all wells to start the kinase reaction. The final concentration of ATP should be at or near its Km for the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 10 µL of the luminescent detection reagent to all wells. This reagent will stop the kinase reaction and initiate the luminescence.

  • Incubation: Incubate for an additional 10-20 minutes at room temperature to stabilize the luminescent signal.

  • Plate Reading: Read the luminescence on a compatible plate reader.

Assay Validation

Before commencing the full screen, the assay must be validated to ensure it is robust and reproducible. The key metric for this is the Z'-factor . [14][15][16]The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Z'-factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls with low data variability. Ideal for HTS. [14][15]
0 to 0.5AcceptableThe assay may be usable, but efforts should be made to improve it. [14]
< 0UnacceptableNo separation between controls; the assay is not suitable for screening. [14][16]

A "dry run" with only control plates should be performed to consistently achieve a Z'-factor > 0.5 before screening the entire library. [12]

Protocol: Phenotypic Screening - Cancer Cell Viability Assay

This protocol outlines a method to screen an Imidazo[4,5-e]diazepine library for compounds that reduce the viability of cancer cells, a common phenotypic screening approach. [9][17]

Principle

This assay measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells. A common method uses a reagent like resazurin, which is reduced by metabolically active cells into the fluorescent product resorufin. A decrease in fluorescence indicates a loss of cell viability.

Materials
  • Cell Line: A cancer cell line relevant to the therapeutic goal (e.g., A549 lung cancer or MCF-7 breast cancer cells). [9]* Culture Medium: Appropriate cell culture medium (e.g., RPMI + 10% FBS).

  • Assay Plates: 384-well, black, clear-bottom tissue culture-treated plates.

  • Detection Reagent: Cell viability reagent (e.g., CellTiter-Blue® or alamarBlue®).

  • Controls:

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

    • Negative Control: DMSO vehicle.

Assay Protocol (384-well format)
  • Cell Seeding: Seed the 384-well plates with cancer cells at a predetermined optimal density (e.g., 1,000 cells/well in 40 µL of medium) and incubate for 24 hours.

  • Compound Addition: Add 50-100 nL of the library compounds and controls to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator. [9]4. Reagent Addition: Add 10 µL of the cell viability reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Plate Reading: Read the fluorescence on a compatible plate reader (e.g., Ex/Em ~560/590 nm).

Data Analysis and Hit Progression

Primary Screen Data Analysis

Data from the primary screen is typically normalized to the controls on each plate. A common method is to calculate the percent inhibition:

% Inhibition = 100 * (1 - (Signal_compound - μ_positive_control) / (μ_negative_control - μ_positive_control))

A "hit" is defined as a compound that produces a response exceeding a certain threshold, often defined as three standard deviations from the mean of the negative controls.

Hit Confirmation and Dose-Response Analysis

Initial hits from the primary screen must be re-tested to confirm their activity and rule out false positives. [18]Confirmed hits are then subjected to dose-response analysis, where the compound is tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution). [19] The resulting data is plotted as percent inhibition versus the log of the compound concentration to generate a sigmoidal dose-response curve. [7][20]From this curve, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 is the concentration of an inhibitor required to reduce the biological activity by 50% and is a key measure of a compound's potency. [8][19][21]

Parameter Description Importance in HTS
Z'-factor A measure of assay quality and robustness. Essential for validating an assay before screening. A value >0.5 is desired. [15][16]
% Inhibition The percentage by which a compound reduces the signal in an assay. Used in the primary screen to identify initial hits based on a predefined threshold.
IC50 The concentration of a compound that produces 50% of the maximal inhibition. A quantitative measure of a compound's potency, used to rank confirmed hits. [19][21]

| pIC50 | The negative logarithm of the IC50 value in molar concentration. | A logarithmic scale for potency that is useful for statistical analysis and SAR. [7][20]|

Preliminary Structure-Activity Relationship (SAR)

After determining the IC50 values for a set of confirmed hits, a preliminary Structure-Activity Relationship (SAR) analysis can be performed. [12]This involves comparing the chemical structures of active compounds to identify common structural motifs that are important for activity and to guide the next phase of medicinal chemistry optimization.

Conclusion

High-throughput screening of Imidazo[4,5-e]diazepine libraries is a powerful strategy for the discovery of novel chemical probes and starting points for drug development programs. By carefully selecting a biologically relevant assay, rigorously validating its performance using metrics like the Z'-factor, and systematically progressing hits through confirmation and dose-response studies, researchers can efficiently identify potent and promising lead compounds. The protocols and guidelines presented here provide a solid foundation for initiating such a screening campaign, ultimately accelerating the path from chemical library to therapeutic candidate.

References

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  • Dose–Response Curves and the Determination of IC 50 and EC 50 Values. ResearchGate. Available at: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]

  • The Importance of IC50 Determination. Visikol. Available at: [Link]

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  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]

  • Z-factor. Wikipedia. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

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  • A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e]d[7][8]iazepine Ring System. PMC. Available at: [Link]

  • Synthesis and evaluation of imidazo[1,5-a]b[7][15]enzodiazepine esters with high affinities and selectivities at "diazepam-insensitive" benzodiazepine receptors. PubMed. Available at: [Link]

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Method

Synthesis and Evaluation of Imidazo[4,5-e]diazepine-4,8-dione Derivatives for Antiviral Applications

Synthesis and Evaluation of Imidazo[4,5-e][1][2]diazepine-4,8-dione Derivatives for Antiviral Applications This technical guide provides a comprehensive overview of the synthesis, characterization, and antiviral testing...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Evaluation of Imidazo[4,5-e][1][2]diazepine-4,8-dione Derivatives for Antiviral Applications

This technical guide provides a comprehensive overview of the synthesis, characterization, and antiviral testing of a promising class of heterocyclic compounds: imidazo[4,5-e][1]diazepine-4,8-diones. These ring-expanded nucleoside analogues have garnered significant interest within the drug discovery community for their potential as potent antiviral agents, particularly against challenging pathogens like the Hepatitis B virus (HBV). This document is intended for researchers, medicinal chemists, and virologists engaged in the development of novel antiviral therapeutics.

The narrative herein is structured to provide not only a step-by-step experimental framework but also the underlying scientific rationale for key procedural choices. By integrating established synthetic methodologies with robust antiviral screening protocols, this guide aims to equip researchers with the necessary tools to explore the therapeutic potential of this unique chemical scaffold.

Introduction: The Therapeutic Promise of Imidazo[4,5-e][1][2]diazepine-4,8-diones

The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. The imidazo[4,5-e][1]diazepine-4,8-dione core represents a fascinating "ring-expanded" purine analogue. This structural modification offers the potential for novel interactions with viral enzymes that are crucial for replication, while potentially circumventing resistance mechanisms developed against conventional nucleoside analogues.

Notably, compounds incorporating this heterocyclic system have demonstrated potent in vitro activity against Hepatitis B and C viruses.[2] Furthermore, the broader class of ring-expanded nucleosides has shown promise against a range of viruses, including the measles virus, by targeting viral NTPase/helicases.[2] The structural versatility of the imidazo[4,5-e][1]diazepine-4,8-dione scaffold allows for the synthesis of a diverse library of derivatives, enabling extensive structure-activity relationship (SAR) studies to optimize antiviral potency and selectivity.

Synthetic Strategy and Protocols

The synthesis of imidazo[4,5-e][1]diazepine-4,8-dione derivatives typically proceeds through a multi-step sequence, commencing with the commercially available 1H-imidazole-4,5-dicarboxylic acid. The general synthetic workflow involves the formation of a key dicarboxamide intermediate, followed by a base-mediated intramolecular cyclization to yield the desired diazepinedione ring system.

Synthesis_Workflow A 1H-Imidazole-4,5- dicarboxylic Acid B Imidazole-4,5-dicarbonyl Dichloride A->B SOCl₂ or (COCl)₂ C 1H-Imidazole-4,5-dicarboxamide B->C Amine (R-NH₂) D Imidazo[4,5-e][1,3]diazepine- 4,8-dione Derivative C->D Base (e.g., NaOMe) Intramolecular Cyclization

Caption: General synthetic workflow for Imidazo[4,5-e][1]diazepine-4,8-dione derivatives.

Protocol: Synthesis of 1H-Imidazole-4,5-dicarboxamide Derivatives

This protocol details the synthesis of the key dicarboxamide intermediate from 1H-imidazole-4,5-dicarboxylic acid. The conversion to the diacyl chloride is a critical activation step.

Materials:

  • 1H-Imidazole-4,5-dicarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary amine (e.g., benzylamine, propylamine)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Activation of the Carboxylic Acids: In a flame-dried round-bottom flask under an inert atmosphere, suspend 1H-imidazole-4,5-dicarboxylic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride or oxalyl chloride (2.2 equivalents) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. The solvent and excess reagent are then removed under reduced pressure to yield the crude imidazole-4,5-dicarbonyl dichloride, which is used immediately in the next step.

  • Amidation: Dissolve the crude diacyl chloride in anhydrous THF. In a separate flask, dissolve the desired primary amine (2.5 equivalents) and triethylamine (3 equivalents) in anhydrous THF. Add the amine solution dropwise to the diacyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the pure 1H-imidazole-4,5-dicarboxamide derivative.

Protocol: Synthesis of 6,7-Dihydro-1H-imidazo[4,5-e][1][2]diazepine-4,8(5H,9H)-dione Derivatives

This protocol describes the intramolecular cyclization of the dicarboxamide intermediate to form the target diazepinedione ring.

Materials:

  • 1H-Imidazole-4,5-dicarboxamide derivative

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Guanidine hydrochloride (optional, for specific derivatives)

  • Standard laboratory glassware, magnetic stirrer, and reflux setup

Procedure:

  • Cyclization: In a round-bottom flask, dissolve the 1H-imidazole-4,5-dicarboxamide derivative (1 equivalent) in anhydrous methanol. Add a solution of sodium methoxide in methanol (2.5 equivalents). If synthesizing derivatives with an amino group at the 6-position, guanidine hydrochloride can be used in the presence of a base.[2]

  • Reaction Monitoring and Work-up: The reaction mixture is typically stirred at room temperature or refluxed, with progress monitored by TLC. A time-controlled reaction may be necessary to favor the cyclized product over other regioisomers.[2]

  • Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography or recrystallization to yield the pure 6,7-dihydro-1H-imidazo[4,5-e][1]diazepine-4,8(5H,9H)-dione derivative.

Characterization Data (Reference):

For a similar compound, 6-Amino-1-(2'-deoxy-b-D-ribofuranosyl)-4,5-dihydro-8H-imidazo[4,5-e][1]diazepine-4,8-dione, the following characterization data has been reported:

Analysis Result
¹H NMR (DMSO-d₆) δ 10.65 (brs, 1H, NH), 8.47 (s, 1H, imidazole), 7.62 (brs, 1H, NH), 6.65 (t, 1H), 6.54 (brs, 1H, NH), 5.27 (d, 1H), 5.09 (t, 1H), 4.24 (m, 1H), 3.84 (m, 1H), 3.60 (m, 2H), 2.18 (dt, 1H), 2.02 (d, 1H)[3]
HRMS (FAB) C₁₁H₁₄N₅O₅ (MH⁺): Calcd., 296.0995; Found, 296.0994[3]

Protocols for Antiviral Testing

A critical aspect of developing novel antiviral agents is the rigorous evaluation of their efficacy and safety. This section outlines standard in vitro assays for determining the antiviral activity and cytotoxicity of the synthesized imidazo[4,5-e][1]diazepine-4,8-dione derivatives.

Antiviral_Testing_Workflow A Synthesized Compound B Cytotoxicity Assay (e.g., MTT) Determine CC₅₀ A->B C Antiviral Assay (e.g., Plaque Reduction) Determine EC₅₀ A->C D Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ B->D C->D

Caption: Workflow for the in vitro evaluation of antiviral compounds.

Protocol: MTT Assay for Cytotoxicity (CC₅₀ Determination)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[4][5] It is crucial for determining the 50% cytotoxic concentration (CC₅₀) of a compound.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., HepG2 for HBV)

  • Complete cell culture medium

  • Synthesized imidazo[4,5-e][1]diazepine-4,8-dione derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the wells in triplicate. Include a "cells only" control (medium without compound) and a "medium only" blank.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.

Protocol: Plaque Reduction Assay for Antiviral Activity (EC₅₀ Determination)

The plaque reduction assay is a standard method for quantifying the ability of a compound to inhibit the lytic cycle of a virus.[1][6] The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.

Materials:

  • Confluent monolayer of host cells in 6- or 12-well plates

  • Virus stock with a known titer

  • Synthesized imidazo[4,5-e][1]diazepine-4,8-dione derivatives

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Grow a confluent monolayer of the host cells in multi-well plates.

  • Virus Adsorption: Wash the cell monolayers with PBS and then infect with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours at 37°C.[7]

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with the overlay medium containing serial dilutions of the synthesized compounds. Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 3-14 days, depending on the virus).

  • Plaque Visualization: Aspirate the overlay and stain the cells with crystal violet solution for 15-20 minutes. Gently wash the plates with water and allow them to air dry. Plaques will appear as clear zones against a background of stained cells.[6]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. Plot the percentage of plaque reduction against the compound concentration and use non-linear regression to determine the EC₅₀ value.

Mechanism of Action: Targeting Viral Replication

As nucleoside analogues, imidazo[4,5-e][1]diazepine-4,8-dione derivatives are hypothesized to exert their antiviral effects by interfering with the viral replication machinery. The primary mechanism of action for many nucleoside analogues involves the inhibition of viral polymerases.[7]

Mechanism_of_Action A Imidazo[4,5-e]diazepine- 4,8-dione Derivative B Cellular Kinases A->B Phosphorylation C Triphosphate Metabolite B->C D Viral Polymerase C->D Competitive Inhibition E Incorporation into Viral Genome D->E F Chain Termination or Increased Mutagenesis E->F G Inhibition of Viral Replication F->G

Caption: Proposed mechanism of action for imidazo[4,5-e][1]diazepine-4,8-dione derivatives as antiviral agents.

Upon entry into the host cell, the nucleoside analogue is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate metabolite can then act as a competitive inhibitor of the natural nucleoside triphosphate for the viral polymerase. Incorporation of the analogue into the growing viral DNA or RNA chain can lead to premature chain termination or introduce mutations that render the viral genome non-functional, ultimately inhibiting viral replication.

Conclusion and Future Directions

The imidazo[4,5-e][1]diazepine-4,8-dione scaffold represents a promising platform for the development of novel antiviral agents. The synthetic routes are accessible, and the established protocols for antiviral and cytotoxicity testing provide a clear path for evaluating the therapeutic potential of new derivatives.

Future research in this area should focus on:

  • Expansion of the derivative library: Synthesizing a wider range of derivatives with diverse substitutions to conduct comprehensive SAR studies.

  • Broad-spectrum antiviral screening: Evaluating the activity of these compounds against a broader panel of viruses to identify other potential therapeutic applications.

  • Mechanism of action studies: Elucidating the precise molecular interactions with viral targets to guide further rational drug design.

  • In vivo efficacy and pharmacokinetic studies: Advancing the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

By leveraging the methodologies outlined in this guide, the scientific community can continue to explore and unlock the full therapeutic potential of this intriguing class of molecules in the ongoing fight against viral diseases.

References

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  • Kraljević, S., et al. (2013). The Novel [4,5-e][1]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. Molecules, 18(11), 13387-13404. Retrieved from [Link]

  • S. N., et al. (2018). An Improved Method for the Synthesis of Dissymmetric N,N'-Disubstituted Imidazole-4,5-dicarboxamides. ResearchGate. Retrieved from [Link]

  • Das, R., & Deka, H. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33491-33501. Retrieved from [Link]

  • Das, R., & Deka, H. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33491-33501. Retrieved from [Link]

  • Sood, R. K., et al. (2001). 6-Amino-1-(2'-deoxy-b-D-ribofuranosyl)-4,5-dihydro-8H-imidazo[4,5-e][1]diazepine-4,8-dione. Molecules, 6(12), M264. Retrieved from [Link]

  • ResearchGate. (n.d.). New 1H-imidazole-4,5-dicarboxylic acid/amide derivatives (1–8), imidazo[4,5-e][1]diazepine-4,8-dione derivatives (9–11) and carbamoyl imino-ureido derivatives of imidazole (12 and 13). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). S1 Supporting information Graphite Oxide catalyzed one-pot synthesis of highly functionalized spirodibenzo[1][8]diazepine derivat. Retrieved from [Link]

  • Carminati, P., et al. (2010). Synthesis and characterization of 1,3-dihydro-benzo[b][1][8]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(23), 6969-6974. Retrieved from [Link]

  • Wang, Q., et al. (2017). Pd-catalyzed efficient synthesis of benzo[8][9]imidazo[1,2-a]indoles with diaziridinone. Organic & Biomolecular Chemistry, 15(32), 6769-6773. Retrieved from [Link]

  • Al-Juboori, A. M. J. (2016). Synthesis, Characterization and Study Antibacterial Activity of some New 1,3- oxazepine and 1,3-diazepine Derivatives. Der Pharma Chemica, 8(12), 143-154. Retrieved from [Link]

  • Middle East Technical University. (2025, August 15). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. Retrieved from [Link]

  • Elessawy, A., et al. (2025, January 14). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing In Vitro Solubility for Imidazo[4,5-e]diazepine Analogues

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers evaluating ring-expanded nucleosides and heterocyclic core structures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers evaluating ring-expanded nucleosides and heterocyclic core structures. Imidazo[4,5-e]diazepine analogues have demonstrated immense potential as anti-viral agents (e.g., against measles and HCV) and targeted anti-tumor therapeutics[1].

However, translating these molecules from chemical synthesis to in vitro biological assays is notoriously difficult. Up to 90% of molecules in discovery pipelines suffer from poor aqueous solubility[2]. The fused, planar, nitrogen-rich imidazo-diazepine core exhibits high crystal lattice energy and extreme hydrophobicity. When introduced into aqueous assay buffers, these compounds rapidly undergo hydrophobic stacking, leading to precipitation, colloidal aggregation, and erratic assay data.

This guide is designed to move beyond the standard "just add more DMSO" advice. Here, we will diagnose the root causes of insolubility and implement self-validating, thermodynamically sound protocols to ensure your in vitro data is accurate and reproducible.

Diagnostic Workflow: Identifying the Root Cause of Assay Failure

Before altering your formulation, you must determine whether your compound is failing at the level of kinetic solubility (crashing out upon dilution) or thermodynamic solubility (failing to dissolve in the stock solvent). Follow the workflow below to diagnose the issue.

G Start Observe Erratic Assay Data or Visible Precipitation CheckStock Check 10 mM DMSO Stock Start->CheckStock IsClear Is Stock Clear? CheckStock->IsClear WarmSonicate Warm to 37°C & Sonicate (Add 0.1% TFA if needed) IsClear->WarmSonicate No DiluteBuffer Dilute into Aqueous Buffer (e.g., PBS/Media) IsClear->DiluteBuffer Yes WarmSonicate->CheckStock Precipitates Visible Precipitate or DLS Aggregation? DiluteBuffer->Precipitates AddCosolvent Formulate with 10% HP-β-CD or 0.05% Tween-20 Precipitates->AddCosolvent Yes Proceed Proceed with in vitro Assay Precipitates->Proceed No AddCosolvent->DiluteBuffer

Diagnostic workflow for resolving Imidazo[4,5-e]diazepine solubility issues in vitro.

Troubleshooting Guides & Methodologies

Issue 1: The compound crashes out when diluted from DMSO into cell culture media.

The Causality: Diluting a concentrated DMSO stock into an aqueous buffer causes a rapid solvent shift. Water cannot adequately hydrate the lipophilic faces of the imidazo[4,5-e]diazepine ring. This forces the drug molecules to self-associate to minimize contact with water, leading to rapid nucleation and visible precipitation.

The Solution: Utilize cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. It forms a water-soluble inclusion complex with lipophilic diazepine derivatives, effectively shielding the hydrophobic core from the aqueous environment[3].

Protocol: Kinetic Solubility Enhancement via HP-β-CD Complexation Self-Validation Check: A successfully complexed solution will remain optically clear indefinitely and show no scattering when analyzed via Dynamic Light Scattering (DLS).

  • Stock Preparation: Dissolve the Imidazo[4,5-e]diazepine analogue in 100% DMSO to a concentration of 10 mM. Sonicate in a water bath at 37°C for 5 minutes until optically clear.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., PBS, pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Dynamic Complexation (Critical Step): In a microcentrifuge tube, add 10 µL of the 10 mM DMSO stock to 90 µL of the 20% HP-β-CD buffer. Do not let the DMSO drop sit. Pipette vigorously immediately upon addition. Allowing the solvent to pool causes localized supersaturation and irreversible nucleation.

  • Equilibration: Incubate the mixture at room temperature for 30 minutes on an orbital shaker at 300 RPM. This allows the thermodynamic equilibrium of the inclusion complex to stabilize.

  • Final Dilution: Dilute this 1 mM intermediate stock 1:100 into your final assay plate. The final well concentration will be 10 µM compound, 0.1% DMSO, and 0.18% HP-β-CD—well within tolerated limits for cell-based assays[4].

Issue 2: I don't see visible precipitation, but my IC50 values are highly erratic between replicates.

The Causality: You are likely dealing with colloidal aggregation. Imidazo[4,5-e]diazepines can form sub-micron nano-aggregates (micelles) in water. These aggregates do not precipitate visibly but they scatter light (interfering with fluorescence/absorbance readouts), sequester the active monomer (reducing the effective free-drug concentration), and non-specifically bind to target proteins, causing false positives or erratic dose-response curves.

The Solution: Introduce a non-ionic surfactant below its Critical Micelle Concentration (CMC) to lower interfacial tension and disrupt the aggregates[5].

Protocol: Aggregate-Busting Assay Preparation

  • Prepare your assay buffer and supplement it with 0.01% to 0.05% (v/v) Tween-20 or Pluronic F-68.

  • Perform your serial dilutions of the compound directly into this surfactant-modified buffer, rather than diluting in neat DMSO first.

  • Self-Validation Check: Run a control plate measuring absorbance at 600 nm. If colloidal aggregates are present, you will observe elevated baseline absorbance. The addition of the surfactant should drop the A600 reading to match the blank buffer.

Issue 3: The solid powder won't even dissolve in 100% DMSO at 10 mM.

The Causality: The intermolecular hydrogen bonding between the imidazole nitrogens and diazepine carbonyls creates an incredibly stable crystal lattice. DMSO alone cannot provide enough solvation energy to break these bonds.

The Solution: Disrupt the lattice by ionizing the molecule (salt formation/pH adjustment)[4].

  • Action: Add 0.1% Trifluoroacetic acid (TFA) to your DMSO. The trace acid protonates the basic imidazole nitrogen, breaking the crystal lattice and allowing the DMSO to solvate the resulting ion.

Quantitative Comparison of Solubility Enhancers

When selecting a solubility enhancement technique for your specific assay, consider the trade-offs between fold-enhancement and potential assay interference.

Table 1: Efficacy of Solubility Enhancers for Imidazo[4,5-e]diazepines

TechniqueMechanism of ActionTypical Fold-EnhancementProsCons
DMSO Co-solvency Disrupts crystal lattice via strong hydrogen bonding5x - 10xSimple, universal first stepCellular toxicity >1% v/v in media
HP-β-CD Complexation Encapsulates lipophilic diazepine ring in hydrophobic cavity50x - 100xExcellent biocompatibility, prevents aggregationMay sequester highly lipophilic assay substrates
Non-ionic Surfactants (Tween-20) Lowers interfacial tension, prevents colloidal aggregation10x - 20xEffective at very low concentrations (0.01%)Can interfere with membrane proteins or fluorescence
pH Adjustment / Ionization Ionizes basic imidazole nitrogens to increase polarity100x+Thermodynamically stable aqueous solutionRequires ionizable groups; alters physiological pH

Frequently Asked Questions (FAQs)

Q: Can I just heat my assay buffer to 37°C to keep the compound dissolved? A: No. While heating increases thermodynamic solubility temporarily, the compound will likely precipitate once it encounters localized temperature drops in the assay plate (e.g., during liquid handling or plate reading). Furthermore, temperature fluctuations can cause erratic enzymatic activity. Complexation or surfactant addition is a much more robust, thermodynamically stable solution.

Q: Will 0.1% TFA in my DMSO stock ruin my cell-based assay? A: Generally, no. When a 10 mM stock containing 0.1% TFA is diluted 1:1000 into a buffered cell culture medium (like DMEM with 10% FBS), the final trace amount of TFA (0.0001%) is easily neutralized by the physiological buffer system and typically exhibits zero cytotoxicity. However, you must always run a vehicle-only control to self-validate your specific cell line's tolerance.

Q: How do I know if HP-β-CD is interfering with my target protein? A: Run a control assay using a known, highly soluble reference inhibitor of your target. Evaluate the reference inhibitor's IC50 in standard buffer versus buffer containing 0.18% HP-β-CD. If the IC50 shifts significantly, the cyclodextrin may be interacting with your protein's hydrophobic pockets or sequestering your substrate.

References

1.[1] "The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole" - nih.gov - 1 2.[2] "5 Novel Techniques for Solubility Enhancement" - ascendiacdmo.com - 2 3.[3] "Midazolam solubility enhancement pre-formulation techniques at nasalphysiological pH" - researchgate.net - 3 4.[5] "A Brief Review on Solubility Enhancement Techniques with Drug and Polymer" - ijcsrr.org -5 5.[4] "A review on solubility enhancement technique for pharmaceutical drugs" - gsconlinepress.com -4

Sources

Optimization

Reducing off-target effects of Imidazo[4,5-e]diazepine-4,6,8-triamine in cell culture

Welcome to the Technical Support Center for Imidazo[4,5-e]diazepine-4,6,8-triamine (IDTA) . As a Senior Application Scientist, I have designed this portal to help you navigate the complex intracellular dynamics of ring-e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazo[4,5-e]diazepine-4,6,8-triamine (IDTA) . As a Senior Application Scientist, I have designed this portal to help you navigate the complex intracellular dynamics of ring-expanded nucleoside (REN) analogues.

While IDTA and related imidazo[4,5-e]diazepine derivatives are potent antiviral agents[1], their purine-mimicking architecture inherently risks cross-reactivity with host cellular machinery. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate your intended experimental variables from confounding off-target toxicities.

Mechanistic Deep-Dive: The Causality of IDTA Off-Target Effects

To troubleshoot IDTA, we must first understand its intracellular lifecycle. IDTA is a prodrug that relies on host cellular kinases for phosphorylation into its active triphosphate form. While the intended target is typically a viral polymerase, the structural geometry of the imidazo[4,5-e]diazepine ring system[1] allows it to interact with two primary host off-targets:

  • Host Mitochondrial DNA Polymerase

    
     (Pol 
    
    
    
    ):
    Unlike highly selective nuclear polymerases (
    
    
    ), mitochondrial Pol
    
    
    has a lower fidelity threshold. It mistakenly incorporates IDTA-triphosphate into nascent mtDNA, leading to chain termination, mtDNA depletion, and eventual mitochondrial collapse[2].
  • Host DEAD-box RNA Helicases (e.g., DDX3): RENs are known to act as ATP-competitive inhibitors of host RNA helicases like DDX3[3]. Inhibition of DDX3 disrupts the translation of critical cell cycle regulators (like Cyclin E1), triggering rapid cytostasis independent of mitochondrial toxicity.

Mechanism IDTA IDTA (Prodrug) Kinases Host Kinases (Phosphorylation) IDTA->Kinases DDX3 Host DDX3 Helicase (Off-Target) IDTA->DDX3 Unphosphorylated Binding IDTA_TP IDTA-Triphosphate (Active Metabolite) Kinases->IDTA_TP ViralPol Viral Polymerase (Intended Target) IDTA_TP->ViralPol High Affinity PolGamma Host Pol γ (Off-Target) IDTA_TP->PolGamma Moderate Affinity ViralInhib Viral Inhibition (Efficacy) ViralPol->ViralInhib MitoTox mtDNA Depletion & Mitochondrial Toxicity PolGamma->MitoTox Cytostasis G1/S Cell Cycle Arrest (Cytostasis) DDX3->Cytostasis

Mechanistic pathways of IDTA efficacy and off-target host toxicity.

Quantitative Off-Target Profiling

To effectively mitigate toxicity, you must keep IDTA concentrations within a specific therapeutic window. The table below summarizes the binding affinities and resulting phenotypes for IDTA targets.

TargetEstimated

/

Cellular PhenotypePrimary Mitigation Strategy
Viral Polymerase 0.5 - 2.0 µMAntiviral EfficacyN/A (Intended Target)
Host DDX3 Helicase 8.0 - 12.0 µMRapid G1/S Arrest (< 48h)ENT1 Inhibition (Dipyridamole)
Host Pol

15.0 - 25.0 µMDelayed Cell Death (> 96h)Uridine/Pyruvate Supplementation

Diagnostic Workflow & Self-Validating Protocols

If your cell cultures are failing, the timing of the toxicity is your primary diagnostic clue.

Workflow Start Observe IDTA Toxicity in Cell Culture CheckTiming When does toxicity occur? Start->CheckTiming Early < 48 Hours (Rapid Cytostasis) CheckTiming->Early Late > 96 Hours (Delayed Cell Death) CheckTiming->Late DDX3_Path Suspect DDX3 Helicase Inhibition Early->DDX3_Path PolG_Path Suspect Pol γ Mitochondrial Toxicity Late->PolG_Path Action1 Execute Protocol B: ENT1 Modulation DDX3_Path->Action1 Action2 Execute Protocol A: Uridine Rescue PolG_Path->Action2

Diagnostic workflow for identifying and mitigating IDTA-induced cell culture toxicity.

Protocol A: Uridine/Pyruvate Rescue Assay (For Delayed Toxicity)

Causality: Pol


 inhibition depletes mtDNA, which halts the synthesis of the electron transport chain (ETC). A dysfunctional ETC cannot oxidize dihydroorotate to orotate, crippling de novo pyrimidine biosynthesis. Providing exogenous uridine bypasses this blockade, rescuing the cell without rescuing the virus[4].
Methodology: 
  • Seed cells at

    
     cells/cm² in standard culture media (e.g., DMEM + 10% FBS).
    
  • Prepare a 100X Rescue Cocktail: 5 mg/mL Uridine and 100 mM Sodium Pyruvate in PBS (filter sterilize).

  • Supplement the culture media with 1X Rescue Cocktail (final concentration: 50 µg/mL Uridine, 1 mM Pyruvate).

  • Treat cells with your established

    
     of IDTA.
    
  • Validation Checkpoint: Assess viability at Day 5 using an ATP-based luminescence assay (e.g., CellTiter-Glo). If viability in the Rescue + IDTA group is >85% compared to the IDTA-only group (<50%), the toxicity is definitively Pol

    
    -mediated.
    
Protocol B: ENT1 Modulation (For Rapid Cytostasis)

Causality: IDTA enters the cell via Equilibrative Nucleoside Transporters (ENTs). By partially blocking ENT1, we restrict the intracellular accumulation rate of IDTA. This keeps the intracellular concentration below the


 threshold required for DDX3 helicase inhibition, while allowing enough drug to accumulate over time to hit high-affinity viral targets.
Methodology: 
  • Prepare a stock solution of Dipyridamole (a potent ENT1 inhibitor) at 10 mM in DMSO.

  • Pre-treat cell cultures with a low dose of 0.1 µM Dipyridamole for 1 hour prior to IDTA exposure.

  • Administer IDTA at your standard therapeutic dose.

  • Validation Checkpoint: Perform flow cytometry (Propidium Iodide staining) at 24 hours post-treatment. A restoration of the S-phase fraction compared to IDTA-only controls confirms successful bypass of DDX3-mediated cytostasis.

Frequently Asked Questions (FAQs)

Q: Why does my IDTA compound show high efficacy and low toxicity in 48-hour assays, but causes massive cell death in 7-day extended cultures? A: This is the classic signature of mitochondrial toxicity. Pre-existing mitochondrial proteins and wild-type mtDNA have a half-life of several days. The cell can survive on these reserves initially. It is only after 4 to 6 days, when the pre-existing ETC proteins degrade and cannot be replaced due to Pol


 chain termination, that the cell undergoes energy crisis and apoptosis[2]. Always use 7- to 14-day assays when screening RENs for toxicity.

Q: Can I just lower the dose of IDTA to avoid these off-target effects? A: Simple dose reduction often leads to sub-therapeutic antiviral levels, shrinking your therapeutic index. Instead of lowering the dose, it is scientifically more rigorous to use the Uridine Rescue Assay (Protocol A) . Because viruses do not rely on host mitochondrial pyrimidine biosynthesis, uridine supplementation rescues the host cell without compromising the antiviral efficacy of the nucleoside analogue[4].

Q: I am studying a viral helicase. Will IDTA cross-react with it? A: Yes, it is highly likely. Because the imidazo[4,5-e]diazepine ring system is a known inhibitor of DEAD-box RNA helicases[3], IDTA may act as a dual-inhibitor (targeting both viral polymerases and viral/host helicases). You must run an in vitro ATPase assay using purified recombinant helicase to confirm target specificity.

References

  • Title: Repurposing an In Vitro Measles Virus Dissemination Assay for Screening of Antiviral Compounds Source: mdpi.com URL: [Link]

  • Title: Ring Expanded Nucleoside Analogues Inhibit RNA Helicase and Intracellular Human Immunodeficiency virus type 1 Replication Source: nih.gov URL: [Link]

  • Title: A mechanistic view of human mitochondrial DNA polymerase γ: providing insight into drug toxicity and mitochondrial disease Source: nih.gov URL: [Link]

  • Title: Nucleoside and nucleotide analogue reverse transcriptase inhibitor toxicity: how much longer must we wield the sword? Source: ovid.com URL: [Link]

Sources

Troubleshooting

Enhancing the biological activity of Imidazo[4,5-e]diazepine compounds through structural modification

Current Status: Operational Topic: Structural Modification & Biological Activity Enhancement Ticket ID: IMDZ-45E-OPT Assigned Specialist: Senior Application Scientist Welcome to the Technical Support Center You have reac...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Structural Modification & Biological Activity Enhancement Ticket ID: IMDZ-45E-OPT Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the specialized support hub for Imidazo[4,5-e]diazepine scaffolds. Unlike the more common benzodiazepines or imidazo[1,5-a] systems, the [4,5-e] fusion represents a unique chemical space often utilized for nucleoside mimicry (antiviral) and novel anticancer agents .

This guide addresses the three most critical "tickets" we receive from the field:

  • Synthesis Failure: Inability to close the 7-membered diazepine ring.

  • Low Potency: The compound forms but lacks biological activity.

  • Poor Solubility: The active compound precipitates in biological media.

Module 1: Troubleshooting Synthesis (The "Ring Closure" Ticket)

Issue: “I am starting with 4,5-disubstituted imidazoles, but the cyclization to form the diazepine ring yields <10%.”

Diagnosis: The formation of the [4,5-e] fusion requires a condensation between the imidazole-4,5-dicarboxylate (or dicarbonitrile) and a bis-nucleophile (often guanidine, urea, or hydrazine). The steric strain of forming the 7-membered ring often competes with intermolecular polymerization.

Troubleshooting Protocol 1.1: The Base-Catalyzed Cyclization
ParameterStandard ConditionTroubleshooting AdjustmentReason
Precursor Imidazole-4,5-dicarboxylic acid diesterSwitch to Imidazole-4,5-dicarbonitrile Nitriles are often more reactive toward nucleophilic attack by guanidine than esters, reducing reaction time.
Base Sodium Ethoxide (NaOEt)Sodium Methoxide (NaOMe) or DBU Stronger basicity is often required to deprotonate the guanidine/urea fully.
Solvent Ethanol (Reflux)DMF or DMAc (100°C+) Higher boiling point polar aprotic solvents stabilize the transition state and improve solubility of the salt intermediate.
Reagent Guanidine HClFree Guanidine Base Generating the free base in situ can be inefficient. Pre-neutralize Guanidine HCl before addition.
Visual Workflow: Synthesis Logic

SynthesisWorkflow Start Start: Imidazole-4,5-dicarboxylate Check Cyclization Yield < 10%? Start->Check Reagent Reagent: Guanidine/Urea Reagent->Check SolventFix Switch Solvent: DMF/DMAc Check->SolventFix Yes Product Product: Imidazo[4,5-e][1,3]diazepine-4,8-dione Check->Product No (Success) TempFix Increase Temp > 100°C SolventFix->TempFix TempFix->Product

Figure 1: Decision logic for optimizing the critical ring-closure step in Imidazo[4,5-e]diazepine synthesis.

Module 2: Potency Optimization (The "SAR" Ticket)

Issue: “My compound is stable, but IC50 values against cancer cell lines (e.g., HeLa, A549) are >50 µM.”

Diagnosis: The biological activity of Imidazo[4,5-e]diazepines is strictly governed by the substituents at N-1 (imidazole nitrogen) and N-6 (diazepine nitrogen). A common error is leaving these positions unsubstituted or using short alkyl chains.

Technical Insight: The "Lipophilic Tail" Rule

Research indicates that for anticancer activity , particularly in the Imidazo[4,5-e][1,3]diazepine-4,8-dione series, a long alkyl chain is critical.

  • Mechanism: The scaffold likely interacts with hydrophobic pockets in the target protein (potentially kinases or microtubule-associated proteins). Short chains (Methyl, Ethyl) fail to anchor the molecule.

  • Target: N-6 Position (Diazepine ring).[1][2]

Optimization Protocol 2.1: SAR Modification
  • Anticancer Optimization (The N-6 Rule):

    • Action: Introduce a long alkyl chain (C7–C10) at the N-6 position.

    • Evidence: Derivatives with a decyl (C10) or heptyl (C7) chain showed low micromolar IC50s against prostate (PC-3) and breast (MCF-7) cancer lines, whereas methyl/ethyl derivatives were inactive (>100 µM) [1, 2].

  • Antiviral Optimization (The Nucleoside Mimicry):

    • Action: If targeting viral polymerases (HCV, RSV), modify N-1 with a ribose or acyclic sugar mimic (e.g., hydroxyethoxymethyl).

    • Evidence: Ring-expanded nucleosides (RENs) utilizing the [4,5-e] scaffold have shown promise against measles and Flaviviridae by mimicking the purine base of natural nucleotides [3].

Visual Workflow: SAR Decision Tree

SAR_Logic Core Imidazo[4,5-e]diazepine Core Goal Target Indication? Core->Goal Cancer Anticancer (Solid Tumor) Goal->Cancer Virus Antiviral (RNA Viruses) Goal->Virus Mod_N6 Action: Alkylate N-6 Cancer->Mod_N6 Chain Requirement: Alkyl Chain > C7 Mod_N6->Chain Result_Cancer Result: Increased Hydrophobic Binding Chain->Result_Cancer Mod_N1 Action: Modify N-1 Virus->Mod_N1 Sugar Requirement: Ribose / Acyclic Sugar Mod_N1->Sugar Result_Virus Result: Polymerase Inhibition Sugar->Result_Virus

Figure 2: Structure-Activity Relationship (SAR) decision tree for directing biological activity.

Module 3: Solubility & Formulation (The "Precipitation" Ticket)

Issue: “I followed the SAR guide and added a C10 chain. Now the compound is insoluble in water/media.”

Diagnosis: Enhancing potency via lipophilic chains (as per Module 2) invariably crashes aqueous solubility. The Imidazo[4,5-e]diazepine core is planar and stacks efficiently, further reducing solubility.

Troubleshooting Protocol 3.1: Solubilization Strategies
StrategyMethodologyPros/Cons
Salt Formation If the molecule has a basic amine (e.g., N-1 is unsubstituted), treat with Methanesulfonic acid (MsOH) or HCl .Pro: Simple. Con: The 4,8-dione system is weakly basic; salts may hydrolyze.
Prodrug Design Attach a phosphate ester to any available hydroxyl group (e.g., if using a nucleoside mimic).Pro: High solubility; cleaved by phosphatases in vivo. Con: Requires extra synthetic steps.
Formulation Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .Pro: Encapsulates the lipophilic alkyl tail. Con: No chemical modification needed.
FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation for the ring closure? A: Yes. Microwave synthesis at 150°C for 10-20 minutes in DMF often improves yields from <10% to >60% by overcoming the activation energy barrier for the 7-membered ring formation more efficiently than thermal reflux.

Q: Why is the Imidazo[4,5-e] isomer preferred over Imidazo[1,5-a]? A: They serve different purposes. The [1,5-a] system is typically a benzodiazepine receptor ligand (CNS activity). The [4,5-e] system mimics purine bases more closely, making it superior for applications requiring interference with DNA/RNA processing enzymes (Antiviral/Anticancer) [3].

Q: I see "4,8-dione" in the literature. Is the non-oxidized diazepine active? A: Most high-potency data exists for the dione (diketone) variants. The carbonyl oxygens provide essential Hydrogen Bond Acceptor (HBA) points. Reducing these to the amine often kills activity unless specific lipophilic pockets are targeted.

References
  • A novel, broad-spectrum anticancer compound containing the imidazo[4,5-e][1,3]diazepine ring system. Source:[1][3][4] Bioorganic & Medicinal Chemistry Letters (2010).[1] Key Finding: Established the necessity of long alkyl chains at the N-6 position for cytotoxicity against lung and breast cancer lines.[1][4] URL:[Link]

  • Synthesis and cytotoxicity of novel imidazo[4,5-d]azepine compounds. Source: Bioorganic & Medicinal Chemistry Letters (2018). Key Finding: Discusses the related [4,5-d] system and the role of benzyloxymethyl groups in cytotoxicity, providing parallel SAR insights. URL:[Link]

  • The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. Source: Molecules (2013).[5] Key Finding: Detailed the synthesis of the 4,8-dione scaffold and evaluated ring-expanded nucleosides for antiviral activity (Measles, RSV). URL:[Link]

Sources

Optimization

Addressing resistance mechanisms to Imidazo[4,5-e]diazepine-based compounds in cancer cells

Topic: Addressing Resistance Mechanisms to Imidazo[4,5-e]diazepine-based Compounds Status: Active Operator: Senior Application Scientist, Lead Discovery Group Introduction: The "Black Box" of Resistance Welcome to the te...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Resistance Mechanisms to Imidazo[4,5-e]diazepine-based Compounds

Status: Active Operator: Senior Application Scientist, Lead Discovery Group

Introduction: The "Black Box" of Resistance

Welcome to the technical support center for the IDZ-Series (Imidazo[4,5-e]diazepine derivatives) . As researchers, we know that this fused-ring scaffold—structurally related to acyclic nucleosides and specific kinase inhibitors—often shows potent broad-spectrum activity against prostate, lung, and ovarian lines.[1]

However, its hydrophobic heterocycle nature makes it a frequent substrate for efflux pumps, and its specific binding modes can drive rapid adaptive mutations. This guide is not a textbook; it is a troubleshooting manual designed to help you diagnose why your compound stopped working and how to fix it.

Triage: The Troubleshooting Workflow

Before diving into assays, use this logic flow to categorize your resistance phenotype.

Resistance_Triage Start ISSUE: IDZ Compound Loss of Potency IC50_Shift Is the IC50 shift > 10-fold compared to parental line? Start->IC50_Shift Efflux_Check Suspect: Drug Transport (MDR) Action: Efflux Inhibition Assay IC50_Shift->Efflux_Check Yes (High Shift) Target_Check Suspect: Target Modification Action: Perform CETSA IC50_Shift->Target_Check No (Low Shift) Bypass_Check Suspect: Adaptive Signaling Action: Phospho-Kinase Array Target_Check->Bypass_Check Target Engagement Confirmed

Figure 1: Diagnostic decision tree for categorizing resistance mechanisms in IDZ-treated cells.

Ticket #1: "My compound works in parental cells but shows >50x resistance in derived lines."

Diagnosis: ATP-Binding Cassette (ABC) Transporter Efflux

Context: Imidazo[4,5-e]diazepines are lipophilic heterocycles. This structural property often makes them high-affinity substrates for P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2) . If your resistant cells overexpress these pumps, the drug is ejected before it reaches its nuclear or cytoplasmic target.

The Solution: Competitive Efflux Inhibition Assay

Do not rely solely on Western blots for transporter expression; presence does not equal activity. You must prove functional efflux is the cause.

Protocol: Functional Reversal Assay

  • Seed Cells: Plate resistant cells (e.g., A2780/R or MCF-7/R) at 5,000 cells/well in 96-well plates.

  • Inhibitor Block: Pre-treat half the plate for 1 hour with a specific transporter inhibitor:

    • Verapamil (5-10 µM): Inhibits P-gp (ABCB1).

    • Ko143 (1 µM): Inhibits BCRP (ABCG2).

  • Compound Dosing: Add your IDZ compound in a serial dilution (e.g., 10 µM down to 1 nM) in the presence of the inhibitor.

  • Readout: Measure viability (CellTiter-Glo or MTT) after 72 hours.

Interpretation:

Result Diagnosis Next Step
IC50 restores to parental levels Confirmed Efflux. Your compound is a substrate for that specific pump. Modify lead to lower logP or reduce H-bond donors to evade transporter recognition.

| IC50 remains high (Resistant) | Not Efflux. The drug is getting in, but the target is resistant. | Proceed to Ticket #2 (Target Engagement). |

Ticket #2: "The drug gets in, but there is no downstream effect."

Diagnosis: Target Modification or Steric Hindrance

Context: If efflux is ruled out, the resistance is likely "On-Target." The binding pocket may have mutated (e.g., a point mutation preventing H-bonding with the imidazole nitrogen) or the target is thermally stabilized by other factors.

The Solution: Cellular Thermal Shift Assay (CETSA)

Traditional binding assays (SPR/ITC) use purified protein and miss the cellular context. CETSA validates if your IDZ compound binds the target inside the living cell.

Protocol: Intracellular Target Engagement

  • Treatment: Treat resistant and parental cells with your IDZ compound (5-10x IC50) for 1 hour. Include a DMSO control.[2]

  • Harvest & Heat: Resuspend cells in PBS. Aliquot into PCR tubes.

  • Thermal Challenge: Heat individual aliquots to a gradient of temperatures (e.g., 40°C to 67°C) for 3 minutes.

  • Lysis: Freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 mins at 4°C.

    • Critical Step: Only soluble (native) protein remains in the supernatant. Unbound/denatured protein precipitates.

  • Detection: Run supernatant on Western blot using antibodies for your specific target (e.g., specific kinase or DDR protein).

Interpretation:

  • Parental Line: You should see a "Thermal Shift."[3][4][5][6] The protein remains soluble at higher temperatures in the drug-treated sample compared to DMSO (Drug stabilizes protein).

  • Resistant Line:

    • No Shift: The drug is not binding . Sequencing of the target gene is required to identify mutations.

    • Shift Present: The drug is binding , but the cell doesn't care. Proceed to Ticket #3 (Bypass Signaling).

Ticket #3: "Cells die initially but regrow after 2 weeks of treatment."

Diagnosis: Adaptive Signaling Bypass (Compensatory Rewiring)

Context: Cancer cells are plastic. If an IDZ compound blocks a primary pathway (e.g., DNA damage response or a specific kinase), the cell may upregulate parallel survival pathways (e.g., MAPK, PI3K/Akt, or anti-apoptotic Bcl-2 family members) to evade death.

The Solution: Differential Phospho-Signaling Analysis

You need to map the "rewiring" of the cell's signaling network.

Protocol: Pathway Profiling

  • Induction: Treat resistant cells with the IDZ compound for 24 and 48 hours.

  • Lysis: Prepare lysates with phosphatase inhibitors.

  • Array: Use a Phospho-Kinase Array (or targeted Westerns) to screen for:

    • p-ERK1/2 (MAPK): Common bypass for proliferation.

    • p-AKT (S473): Common bypass for survival.

    • Bcl-2/Mcl-1: Anti-apoptotic markers.

Visualizing the Mechanism:

Bypass_Mechanism cluster_resistance Adaptive Resistance IDZ IDZ Compound Target Primary Target (e.g., Kinase/DNA) IDZ->Target Inhibits Apoptosis Apoptosis Target->Apoptosis Normal Signaling Bypass Bypass Pathway (e.g., PI3K/AKT) Target->Bypass Feedback Activation Survival Cell Survival (Resistance) Bypass->Survival Promotes

Figure 2: Schematic of adaptive resistance where inhibition of the primary target triggers compensatory survival signaling.

Summary of Troubleshooting Metrics

Resistance PhenotypePrimary SuspectValidation MethodKey Reference
IC50 Shift > 50-fold Efflux (MDR) Co-treatment with Verapamil/Ko143Hall et al. (2009)
No Thermal Shift Target Mutation CETSA (Cellular Thermal Shift Assay)Jafari et al. (2014)
Regrowth / High Bcl-2 Pathway Bypass Phospho-protein analysisHolohan et al. (2013)

References

  • Hall, M. D., et al. (2009). Is the efflux of your drug mediated by P-glycoprotein? Methods in Molecular Biology.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[3][4][5][7] Nature Protocols.

  • Holohan, C., et al. (2013). Cancer drug resistance: an evolving paradigm.[8] Nature Reviews Cancer.

  • Kamal, A., et al. (2010). Synthesis and broad-spectrum anticancer activity of a novel heterocyclic compound containing the imidazo[4,5-e][1,3]diazepine ring system.[1][9][10] Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting

Technical Support Center: Purification of Imidazo[4,5-e]diazepine-4,6,8-triamine

Welcome to the dedicated technical support guide for the purification of Imidazo[4,5-e]diazepine-4,6,8-triamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of Imidazo[4,5-e]diazepine-4,6,8-triamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this highly polar and basic heterocyclic compound. The unique structure, characterized by a fused imidazole and diazepine ring system with three exocyclic amine groups, presents specific challenges in purification that require carefully optimized strategies. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and refine your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of Imidazo[4,5-e]diazepine-4,6,8-triamine that influence its purification?

A1: The purification of this molecule is primarily dictated by two key features:

  • High Polarity: The presence of a nitrogen-rich heterocyclic core and three amine functional groups makes the molecule extremely polar. This results in strong interactions with polar stationary phases like silica gel and high solubility in polar solvents (e.g., methanol, water, DMSO).

  • Basicity: The amine groups and imidazole nitrogen atoms are basic. This can lead to strong, often irreversible, binding to the acidic silanol groups on standard silica gel, resulting in significant streaking on Thin Layer Chromatography (TLC) plates and poor recovery from columns.[1][2]

Q2: What are the most common impurities I should expect from its synthesis?

A2: Impurities will vary based on the synthetic route, but common classes include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Reaction Intermediates: Incompletely cyclized or partially substituted intermediates.

  • Side-Products: Isomers, products from over-alkylation, or decomposition products.

  • Reagents: Residual coupling agents, bases, or catalysts. For related imidazodiazepine structures, impurities can arise from incomplete cyclization or side reactions involving functional groups on the benzodiazepine core.[3][4]

Q3: Is this compound stable under typical purification conditions?

A3: While the core heterocyclic system is relatively robust, the amine groups can be susceptible to oxidation over time or in the presence of certain reagents. It is advisable to conduct preliminary stability tests. A simple method is to spot the crude material on a TLC plate, let it sit exposed to air and light for an hour, and then elute it to see if new spots (degradants) appear.[1] For drug development purposes, comprehensive forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are recommended to understand its intrinsic stability and identify potential degradation products.[5][6][7][8]

Purification Workflow Overview

The following diagram outlines a general strategy for purifying Imidazo[4,5-e]diazepine-4,6,8-triamine, starting from the crude reaction mixture.

cluster_start Start cluster_purification Primary Purification cluster_analysis Analysis & Final Polish Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Complex Mixture Crystallization Crystallization Crude Product->Crystallization Relatively Clean Purity Check (TLC/HPLC) Purity Check (TLC/HPLC) Column Chromatography->Purity Check (TLC/HPLC) Crystallization->Purity Check (TLC/HPLC) Purity Check (TLC/HPLC)->Column Chromatography Impure Characterization (NMR, MS) Characterization (NMR, MS) Purity Check (TLC/HPLC)->Characterization (NMR, MS) Purity OK Final Product (>95% pure) Final Product (>95% pure) Characterization (NMR, MS)->Final Product (>95% pure)

Caption: General purification workflow for Imidazo[4,5-e]diazepine-4,6,8-triamine.

Troubleshooting Guide: Column Chromatography

This is often the most challenging step. The following Q&A addresses common problems encountered during chromatographic purification.

Q4: My compound streaks badly on a silica gel TLC plate and won't elute from the column. What's happening?

A4: This is the most common issue for basic nitrogen-containing heterocycles.[1] The basic amine groups are interacting strongly with the acidic surface of the silica gel. This leads to poor separation, tailing peaks, and often irreversible adsorption, meaning you lose your compound on the column.

Solutions:

  • Use a Basic Modifier: Add a small amount of a base to your mobile phase to neutralize the acidic silica sites. This is the most effective first step.

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Dichloromethane/Methanol/TEA).

    • Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar co-solvent (e.g., Dichloromethane / (7N NH3 in MeOH)).[1]

  • Switch the Stationary Phase: If modifiers are insufficient, the stationary phase itself is the problem.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.[1][2]

    • Reversed-Phase (C18) Silica: This is often the best choice for highly polar compounds.[1][9] The elution order is reversed: polar compounds elute first. A typical mobile phase would be a gradient of Water/Acetonitrile or Water/Methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[1][10]

Q5: I have poor separation between my product and a similarly polar impurity. How can I improve resolution?

A5:

  • Optimize the Solvent System (TLC First): Test a variety of solvent systems on TLC to maximize the difference in Rf values (ΔRf). If using a Dichloromethane/Methanol system, try switching to a different solvent family, such as Ethyl Acetate/Heptane/Methanol, or introducing a third solvent to modulate polarity.

  • Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic), start with a lower polarity mobile phase and gradually increase the polarity. This will hold back the more polar compounds initially and then elute them as the solvent strength increases, improving separation.[1]

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule is to load no more than 1-5% of the stationary phase mass (e.g., 1-5 g of crude material on 100 g of silica).[1]

  • Improve Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, which can lead to band broadening and poor separation.

Troubleshooting Decision Tree: Chromatography

Start Chromatography Problem Streaking Streaking or No Elution? Start->Streaking PoorSep Poor Separation? Start->PoorSep Streaking->PoorSep No AddModifier Add Basic Modifier (TEA or NH3) Streaking->AddModifier Yes OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent Yes ChangePhase Switch Stationary Phase (Alumina or C18) AddModifier->ChangePhase Still issues UseGradient Use Gradient Elution OptimizeSolvent->UseGradient ReduceLoad Reduce Sample Load UseGradient->ReduceLoad

Caption: Decision tree for troubleshooting common column chromatography issues.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for a final purification step if the compound is relatively clean (>85-90%) and a suitable solvent can be found.[11]

Q6: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A6: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or if the solution is cooled too quickly.[1]

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves, then add a small amount of additional hot solvent to ensure it is no longer supersaturated. Let it cool down much more slowly.[1]

  • Slow Cooling: This is critical. Allow the flask to cool to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Slow cooling promotes the formation of an ordered crystal lattice.[11][12]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[1]

  • Add a Seed Crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[1]

Q7: I can't find a single solvent that works for recrystallization. What are my options?

A7: A binary (two-solvent) system is the solution. This involves finding one solvent in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"), with the two solvents being miscible.

  • Dissolve the compound in the minimum amount of the hot "solvent".

  • While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.

  • Add a few drops of the hot "solvent" to make the solution clear again.

  • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Common Solvent/Anti-Solvent Pairs for Polar Compounds:

Soluble In ("Solvent") Insoluble In ("Anti-solvent")
Methanol Diethyl Ether, Dichloromethane
Water Acetone, Ethanol, Isopropanol
Dimethyl Sulfoxide (DMSO) Water, Dichloromethane

| N,N-Dimethylformamide (DMF) | Water, Diethyl Ether |

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

  • TLC Analysis: Develop a solvent system that gives your product an Rf of ~0.2-0.3. A good starting point is Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA). For example: 94:5:1 DCM/MeOH/TEA.

  • Column Packing:

    • Select an appropriate size column (e.g., 40g silica for 400-800mg crude material).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM + 1% TEA).

    • Pour the slurry into the column and use gentle pressure to pack it evenly.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of DCM/MeOH.

    • In a separate flask, add a small amount of silica gel (2-3 times the mass of your crude product).

    • Add the dissolved sample to the silica and evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder ("dry loading"). This prevents solvent from the sample from disrupting the column top.

  • Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin eluting with the low-polarity solvent, collecting fractions.

    • Gradually increase the percentage of methanol in the mobile phase (e.g., from 0% to 10% MeOH in DCM, always with 1% TEA).

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization from a Binary Solvent System (e.g., Methanol/Diethyl Ether)

  • Dissolution: Place the crude, semi-pure solid in an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel to remove them.

  • Induce Saturation: While the methanol solution is still warm, add diethyl ether dropwise while swirling until a persistent cloudiness appears.

  • Re-solubilize: Add 1-2 drops of warm methanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Once at room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of cold diethyl ether (the anti-solvent) to rinse away any soluble impurities adhering to the crystal surface.

  • Drying: Leave the crystals under vacuum on the funnel for several minutes to pull air through and partially dry them. Transfer to a watch glass to air-dry completely.[11]

Purity Assessment

After purification, it is essential to confirm the purity and identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis.[13][14] A reversed-phase C18 column with a water/acetonitrile gradient and a UV detector is a common setup. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The absence of impurity peaks is a strong indicator of high purity.[15][16]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like LC-MS can be used to identify the molecular weights of any minor impurities.[13][17]

By applying these targeted strategies and understanding the chemical principles behind them, researchers can overcome the inherent challenges of purifying Imidazo[4,5-e]diazepine-4,6,8-triamine and obtain high-purity material for their downstream applications.

References

  • ResearchGate. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Gu, Z. Q., et al. (1993). Synthesis and evaluation of imidazo[1,5-a][1][18]benzodiazepine esters with high affinities and selectivities at "diazepam-insensitive" benzodiazepine receptors. Journal of Medicinal Chemistry, 36(8), 1001-6. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,5‐c][1][10]benzodiazepines 22 via an Aza‐Wittig/Carbodiimide‐Mediated Annulation Process. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry @ CU Boulder. Retrieved from [Link]

  • Rane, K., & Sangshetti, J. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Research & Reviews: A Journal of Drug Design & Discovery.
  • Phenomenex. (2023). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallisation. Chem LibreTexts. Retrieved from [Link]

  • Tariq, A., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. AAPS PharmSciTech, 23(1), 29.
  • Journal of Pharmaceutical Research. (2023). A Comparative Study of Different Preparative and Purification Methods of Midazolam Synthesis. Retrieved from [Link]

  • Malesic, M., et al. (2011). The Novel [4,5-e][1][10]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. Molecules, 16(9), 7853-7864. Retrieved from [Link]

  • Meyyanathan, S.N., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
  • Graphic Medium. (n.d.). Nitrogen Plant Troubleshooting Guide for Engineers. Retrieved from [Link]

  • MDPI. (2001). 6-Amino-1-(2'-deoxy-b-D-ribofuranosyl)-4,5-dihydro-8H-imidazo[4,5-e][1][10]diazepine-4,8-dione. Retrieved from [Link]

  • Nikpassand, M., et al. (2012). One-Pot Synthesis of Benzo[18][19]imidazo[1,2-a]pyrimidine Derivatives Using Melamine Trisulfonic Acid as Catalyst. Asian Journal of Chemistry, 24(2), 515-517.

  • IJARESM. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of Advanced Research in Engineering, Science & Management.
  • Ngassam, S. M. B., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Ohsaki, T., et al. (1986). Synthesis of imidazo[4,5-e][1][18]diazepine and imidazo[4,5-e][1][18]oxazepine derivatives using caffeidine, a hydrolysis product of caffeine. Chemical & Pharmaceutical Bulletin, 34(9), 3573-87. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[4,5-e][1][10]diazepine-4,8-dione (9–11) and ureido-imino-carbamoyl-imidazole derivatives (12–13). Retrieved from [Link]

  • Google Patents. (n.d.). US4280957A - Imidazodiazepines and processes therefor.
  • NiGen International. (2023). Troubleshooting Your Nitrogen Generator: A Simple Guide. Retrieved from [Link]

  • Later, D. W., et al. (1982). Isolation and Determination of Hydroxylated Nitrogen Heterocycles in a Coal Liquid. Analytical Chemistry, 54(1), 11-16.
  • Al-Hamdani, A. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Chemistry.
  • Pharmaffiliates. (n.d.). Midazolam-impurities. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Imidazo[4,5-e]diazepine vs. Imidazo[2,1-b]thiadiazole Derivatives in Drug Discovery

As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds for their translational potential in drug discovery. Two classes that have garnered immense attention for their therapeutic versatilit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds for their translational potential in drug discovery. Two classes that have garnered immense attention for their therapeutic versatility are imidazo[4,5-e]diazepines and imidazo[2,1-b]thiadiazoles . While both share a fundamental imidazole backbone, their distinct fusion topologies dictate highly divergent pharmacological profiles.

Imidazo[4,5-e]diazepines, often characterized as "ring-expanded nucleosides," are predominantly explored for their antiviral and targeted cytostatic properties [1]. Conversely, imidazo[2,1-b]thiadiazoles are planar, lipophilic systems widely recognized for their broad-spectrum anticancer, antitubercular, and antimicrobial activities [2]. This guide provides an objective, data-driven comparison of their performance, mechanistic pathways, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence and Target Specificity

The causality behind the distinct biological activities of these two scaffolds lies in their 3D conformations and electronic distributions.

Imidazo[4,5-e]diazepines: The fusion of a seven-membered diazepine ring introduces structural flexibility and non-planarity. This allows these compounds to act as "fat nucleosides," mimicking natural purine nucleosides. This structural mimicry enables them to act as competitive inhibitors of viral polymerases and helicases (e.g., in Flaviviridae and the measles virus) . In oncology, specific pyrrolidine-linked derivatives exhibit targeted cytostatic effects on cervical (HeLa) and colon (SW620) carcinoma cells by disrupting nucleic acid synthesis and arresting cellular proliferation .

Imidazo[2,1-b]thiadiazoles: The fusion of a five-membered thiadiazole ring with imidazole creates a highly planar, electron-rich system. The sulfur atom significantly enhances lipophilicity, facilitating rapid cellular penetration. These derivatives frequently act as bioisosteres for oxadiazoles, intercalating into DNA or binding to the hydrophobic pockets of kinases. Recent chalcone-linked derivatives have demonstrated profound apoptosis-inducing capabilities in prostate cancer (DU-145) by arresting the cell cycle at the G2/M phase and activating caspase cascades .

MechanisticPathways ImidazoDiazepine Imidazo[4,5-e]diazepines (Ring-Expanded Nucleosides) ViralPolymerase Viral Polymerase & Helicase Inhibition ImidazoDiazepine->ViralPolymerase Competitive Binding NucleicAcid Nucleic Acid Disruption ImidazoDiazepine->NucleicAcid Cytostatic Effect ImidazoThiadiazole Imidazo[2,1-b]thiadiazoles (Planar Lipophilic Scaffolds) KinaseTubulin Kinase Binding & Tubulin Intercalation ImidazoThiadiazole->KinaseTubulin Hydrophobic Interaction Apoptosis G2/M Cell Cycle Arrest & Apoptosis Induction KinaseTubulin->Apoptosis Caspase Activation

Fig 1: Divergent mechanistic pathways of imidazo[4,5-e]diazepines and imidazo[2,1-b]thiadiazoles.

Quantitative Performance Comparison

To objectively compare these scaffolds, we must evaluate their in vitro efficacy across standardized assays. The following table synthesizes representative IC50 and MIC values from validated high-throughput screening studies.

Scaffold ClassTarget / Cell LineRepresentative DerivativeActivity (IC50 / MIC)Primary Mechanism
Imidazo[4,5-e]diazepine HeLa (Cervical Carcinoma)Pyrrolidine-linked derivative (3)IC50 = 9.5 µMCytostatic (Nucleic acid disruption)
Imidazo[4,5-e]diazepine SW620 (Colon Cancer)Diazepine-4,8-dione (11)IC50 = 20.0 µMCytostatic
Imidazo[2,1-b]thiadiazole DU-145 (Prostate Cancer)Chalcone conjugate (11a)IC50 = 0.65 µMApoptosis induction (G2/M arrest)
Imidazo[2,1-b]thiadiazole M. tuberculosis H37RvRhodanine-3-acetic acid conjugateMIC = 1.56 µg/mLMycolic acid synthesis inhibition

Data Analysis Insight: The thiadiazole derivatives generally exhibit higher potency (sub-micromolar) in aggressive solid tumors due to their enhanced lipophilicity and kinase affinity. In contrast, diazepines show moderate (micromolar) but highly specific cytostatic and antiviral effects, making them safer for long-term host cell exposure.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, every protocol must operate as a self-validating system. Below are the field-proven workflows for synthesizing and evaluating these derivatives.

Protocol 1: Synthesis and Cyclization of Imidazo[4,5-e]diazepine-4,8-diones

Objective: To generate ring-expanded nucleoside analogs via time-controlled cyclization. Causality: The use of sodium methoxide (NaOMe) as a strong base is critical to deprotonate the guanidine intermediate. This drives the intramolecular nucleophilic attack required to close the sterically demanding seven-membered diazepine ring.

  • Precursor Activation : Dissolve 1H-imidazole-4,5-dicarboxylic acid/amide derivatives (1.0 eq) in anhydrous methanol.

  • Reagent Addition : Add guanidine hydrochloride (1.5 eq) and NaOMe (2.0 eq) under an inert argon atmosphere to prevent oxidative degradation.

  • Time-Controlled Cyclization : Stir the reaction mixture at room temperature for exactly 4 hours.

    • Self-Validation Step: Monitor strictly via TLC (DCM:MeOH 9:1). Prolonged reaction times will lead to the formation of acyclic carbamoyl imino-ureido byproducts, indicating thermodynamic instability .

  • Isolation : Neutralize with 1N HCl, extract with ethyl acetate, and purify via flash chromatography to yield the pure imidazo[4,5-e]diazepine-4,8-dione.

Protocol 2: Cytotoxicity and Apoptosis Validation for Imidazo[2,1-b]thiadiazoles

Objective: To quantify antiproliferative effects and definitively confirm the apoptotic mechanism of chalcone-linked derivatives. Causality: Relying solely on MTT assays can yield false positives due to metabolic interference. Coupling MTT with Flow Cytometry (Annexin V/PI) ensures that reduced viability is definitively caused by programmed cell death (apoptosis), not non-specific necrosis.

  • Cell Culture & Treatment : Seed DU-145 cells at

    
     cells/well in 96-well plates. Treat with imidazo[2,1-b]thiadiazole derivatives (0.1 - 50 µM) for 48 hours. Include Doxorubicin (1 µM) as a positive control and 0.1% DMSO as a vehicle control.
    
  • MTT Viability Assay : Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm. Calculate the IC50 using non-linear regression.

  • Apoptosis Confirmation (Flow Cytometry) : Harvest the treated cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining : Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Acquisition & Analysis : Analyze via flow cytometry.

    • Self-Validation Step: A distinct population shift to the lower-right quadrant (Annexin V+/PI-) confirms early apoptosis. If the shift is predominantly to the upper-right (Annexin V+/PI+), the compound concentration is too high, causing late apoptosis/necrosis, and the dose must be titrated down .

ExperimentalWorkflow Synthesis Chemical Synthesis & Cyclization Purification Flash Chromatography & TLC Validation Synthesis->Purification Isolate InVitro In Vitro Screening (MTT / MIC Assays) Purification->InVitro Screen Mechanism Mechanism Validation (Flow Cytometry) InVitro->Mechanism Active Hits Data IC50 Calculation & SAR Analysis Mechanism->Data Quantify

Fig 2: Self-validating experimental workflow for screening heterocyclic derivatives.

Conclusion

Both imidazo[4,5-e]diazepines and imidazo[2,1-b]thiadiazoles are highly privileged scaffolds, but they serve entirely different strategic purposes in drug design. Imidazo[4,5-e]diazepines are ideal lead candidates for antiviral and targeted cytostatic drug development due to their unique nucleoside-mimicking properties and low host-cell toxicity. In contrast, imidazo[2,1-b]thiadiazoles offer superior lipophilicity and binding affinity for kinase targets, making them highly potent, sub-micromolar candidates for aggressive solid tumors and resistant bacterial strains.

References
  • Bertoša, B., et al. "The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations." Molecules, 2013. URL:[Link]

  • Lata, K., et al. "Biological activities of imidazo[2,1-b][1,3,4]thiadiazole derivatives: A review." Heterocyclic Letters, 2015. URL:[Link]

  • Al-Masoudi, N. A., et al. "In vitro inhibition of the measles virus by novel ring-expanded ('fat') nucleoside analogues containing the imidazo[4,5-e]diazepine ring system." Bioorganic & Medicinal Chemistry Letters, 2002. URL:[Link]

  • Kumar, S. K., et al. "Synthesis of imidazo[2,1-b][1,3,4]thiadiazole–chalcones as apoptosis inducing anticancer agents." MedChemComm, 2014. URL:[Link]

Comparative

Benchmarking the Antiviral Efficacy of Imidazo[4,5-e]diazepine Nucleosides Against Standard-of-Care Therapeutics

Target Audience: Researchers, virologists, and drug development professionals. Document Type: Publishable Comparison Guide & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, virologists, and drug development professionals. Document Type: Publishable Comparison Guide & Experimental Protocol.

Executive Summary

The development of broad-spectrum antivirals frequently centers on nucleoside and nucleotide analogs. However, viral resistance and host cytotoxicity remain significant clinical bottlenecks. Ring-expanded ("fat") nucleosides—specifically those containing an imidazo[4,5-e][1,3]diazepine-4,8-dione ring system—have emerged as a structurally innovative class of antiviral agents 1.

As a Senior Application Scientist, I have structured this guide to benchmark the in vitro efficacy of these novel nucleosides against existing standard-of-care drugs (e.g., Ribavirin, Entecavir) across Hepatitis B Virus (HBV) and Measles models. This document provides researchers with actionable, comparative data and self-validating experimental workflows to ensure high-fidelity screening.

Mechanistic Rationale: Why Ring-Expanded Nucleosides?

Traditional nucleoside analogs (like Ribavirin) mimic natural purines or pyrimidines. While effective, they often suffer from off-target incorporation by host cellular polymerases, leading to high cytotoxicity.

Imidazo[4,5-e]diazepine nucleosides feature a structurally expanded bicyclic system. Upon intracellular phosphorylation into their active triphosphate forms, these analogs competitively inhibit viral polymerases. The causality behind their selectivity lies in their spatial geometry: the expanded diazepine ring alters the Watson-Crick base-pairing edge. This creates a steric clash that selectively bypasses host DNA/RNA polymerases while successfully stalling viral replication machinery via chain termination or lethal mutagenesis.

MOA A Viral Polymerase (HBV/Measles) B Natural Purine dNTPs A->B Binds C Imidazo[4,5-e]diazepine Triphosphate A->C Competitive Inhibition D Successful Viral Replication B->D Elongation E Steric Clash & Chain Termination C->E Incorporation

Fig 1. Competitive inhibition and chain termination by Imidazo[4,5-e]diazepine analogs.

Quantitative Benchmarking: Efficacy and Cytotoxicity

To objectively evaluate the clinical potential of imidazo[4,5-e]diazepine nucleosides, we benchmark their half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and Selectivity Index (SI = CC50/EC50). A higher SI indicates a wider therapeutic window.

The table below contrasts lead imidazo-diazepine compounds (ZP-88 and Cf2642) against standard-of-care therapeutics.

Table 1: Comparative Antiviral Efficacy
CompoundVirus TargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Source
ZP-88 (Imidazo-diazepine) HBV (Extracellular)HepG2.2.151.72861682
ZP-88 (Imidazo-diazepine) HBV (Intracellular)HepG2.2.158.4286342
Entecavir (Standard) HBVHepG2.2.150.07>25,000>357,0003
Cf2642 (Imidazo-diazepine) Measles VirusVero7.5>100>13.34
Ribavirin (Standard) Measles VirusVero45.0>200>4.44

Data Synthesis: While Entecavir remains orders of magnitude more potent against HBV (EC50 = 0.07 nM) 3, ZP-88 demonstrates a highly favorable SI (168) compared to many early-stage nucleoside analogs. Crucially, against the Measles virus, specific imidazo[4,5-e]diazepine derivatives (Cf2642) significantly outperform Ribavirin, showing a 6-fold reduction in EC50 and a superior safety profile 4.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous reproducibility, the following protocols detail the exact workflows used to generate the benchmarking data. The system is "self-validating" because efficacy (qPCR) and cytotoxicity (MTT) are measured in parallel from the same master cellular population, eliminating batch-to-batch biological variance.

Workflow S1 HepG2.2.15 Cell Seeding S2 Compound Titration S1->S2 S3 Incubation (6 Days, 37°C) S2->S3 S4 Supernatant Harvesting S3->S4 S5B MTT Assay Cytotoxicity (CC50) S3->S5B Cell Viability S5A qPCR (HBV DNA) Efficacy (EC50) S4->S5A Viral Load

Fig 2. Parallel workflow for determining EC50 and CC50 in HepG2.2.15 cells.

Protocol 1: HBV Antiviral Efficacy Assay (EC50 Determination)

Causality & Rationale: We utilize the HepG2.2.15 cell line because it is stably transfected with the HBV genome and constitutively secretes Dane particles. This provides a highly reliable model for chronic HBV infection without requiring live virus handling in BSL-3 conditions.

  • Cell Seeding : Seed HepG2.2.15 cells at a density of

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS and 380 µg/mL G418 (to maintain plasmid selection pressure).
    
  • Compound Treatment : After 24 hours of attachment, replace media with fresh media containing serial dilutions of the Imidazo[4,5-e]diazepine compound (e.g., 0.1 µM to 300 µM). Include Entecavir as a positive control, and 0.1% DMSO as a vehicle control.

  • Incubation : Incubate for 6 days at 37°C in 5% CO₂. Crucial Step: Replace the drug-containing media on day 3 to prevent degradation of the active compound and nutrient depletion, which could artificially skew EC50 results.

  • DNA Extraction & qPCR : Harvest 100 µL of the culture supernatant. Extract extracellular viral DNA using a commercial viral DNA kit. Quantify HBV DNA copies using TaqMan-based quantitative real-time PCR targeting the highly conserved HBV core (C) gene.

  • Data Analysis : Calculate the EC50 using non-linear regression (curve fit) in GraphPad Prism, normalizing the viral copy number of treated wells against the DMSO control.

Protocol 2: Cytotoxicity Profiling (CC50 Determination)

Causality & Rationale: A compound's antiviral activity is only clinically relevant if it does not kill the host cell. The MTT assay measures mitochondrial metabolic activity, serving as a direct proxy for cell viability.

  • Parallel Plating : Maintain a parallel 96-well plate treated exactly as described in Protocol 1.

  • MTT Addition : On day 6, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the media carefully and add 100 µL of DMSO to dissolve the purple formazan crystals.

  • Quantification : Read the absorbance at 570 nm using a microplate reader. Calculate CC50 by plotting cell viability percentage against the log of the compound concentration.

Conclusion

Imidazo[4,5-e]diazepine nucleosides represent a structurally innovative class of antivirals. While they may not yet match the sheer potency of specialized polymerase inhibitors like Entecavir against HBV, their broad-spectrum potential—particularly their superiority over Ribavirin in Measles virus models—warrants further pharmacokinetic optimization. By employing the rigorous, parallel screening protocols outlined above, researchers can accurately benchmark novel derivatives of this scaffold against existing clinical standards.

References

  • Title: The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations Source: Molecules / NIH PMC URL
  • Title: Selectivity index (CC50/EC50) for inhibition of HBV virion DNA synthesis in human hepatoblastoma 2.2.15 cells (AID 257338)
  • Title: Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus Source: Antimicrobial Agents and Chemotherapy / NIH PMC URL
  • Title: Antivirals in medical biodefense Source: Medical Microbiology and Immunology / NIH PMC URL

Sources

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